T-474
Description
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 |
IUPAC Name |
1-Methyl-8-((2-methylpyridin-3-yl)oxy)-4,5-dihydro-1H-thieno[3,4-g]indazole-6-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-9-12(4-3-7-19-9)23-17-13-11(15(24-17)16(18)22)6-5-10-8-20-21(2)14(10)13/h3-4,7-8H,5-6H2,1-2H3,(H2,18,22) |
InChI Key |
IUIDISNVIBKQQL-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2CCC3=C(N(C)N=C3)C2=C(OC4=CC=CN=C4C)S1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T474; T 474; T-474 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of KT-474
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule that potently and selectively induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a Proteolysis Targeting Chimera (PROTAC), Kthis compound's mechanism of action is distinct from traditional kinase inhibitors. By hijacking the ubiquitin-proteasome system, it eliminates the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions. This dual action leads to a profound and durable inhibition of signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are critical drivers of inflammation in numerous autoimmune diseases. This guide provides a comprehensive overview of the mechanism of action of Kthis compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Targeted Protein Degradation
Kthis compound operates as a heterobifunctional degrader, physically linking the IRAK4 protein to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity facilitates the transfer of ubiquitin molecules to IRAK4, marking it for recognition and subsequent degradation by the proteasome.[1] This catalytic process allows a single molecule of Kthis compound to induce the degradation of multiple IRAK4 proteins, leading to a sustained pharmacodynamic effect.[2]
The degradation of IRAK4 is a key differentiator from small molecule inhibitors. While inhibitors only block the kinase activity of IRAK4, its scaffolding function, which is crucial for the assembly of the Myddosome signaling complex, remains intact. By eliminating the entire protein, Kthis compound effectively shuts down both pathways of IRAK4-mediated signal transduction.[2][3][4][5]
Below is a diagram illustrating the mechanism of action of Kthis compound.
Signaling Pathway Inhibition
IRAK4 is a central node in the signaling pathways initiated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 to form the Myddosome complex. This complex activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[3]
By degrading IRAK4, Kthis compound effectively blocks the formation and function of the Myddosome, thereby inhibiting the entire downstream inflammatory cascade.
The following diagram illustrates the TLR/IL-1R signaling pathway and the point of intervention by Kthis compound.
Quantitative Data
The potency and efficacy of Kthis compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro IRAK4 Degradation
| Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| OCI-LY10 | Mesoscale Discovery | 2 | >95 | 4 |
| THP-1 | HTRF | 8.9 | 66.2 | 24 |
| RAW 264.7 | Western Blot | 4.03 | Not Reported | 24 |
| Human PBMCs | Not Specified | 0.9 | >95 | Not Specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Phase 1 Clinical Trial Data in Healthy Volunteers (NCT04772885)
Single Ascending Dose (SAD)
| Dose (mg) | Mean IRAK4 Reduction (%) in Blood |
|---|---|
| 600 | ≥93 |
| 1600 | ≥93 |
Multiple Ascending Dose (MAD) - 14 Daily Doses
| Dose (mg) | Mean IRAK4 Reduction (%) in PBMCs at Day 14 |
|---|---|
| 25 | 92 |
| 50 | ≥95 |
| 100 | 96-98 |
| 200 | 96-98 |
Data from healthy volunteers shows robust and sustained degradation of IRAK4 in blood.[5][6]
Table 3: Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value |
| Time to Steady State | 7 days (daily dosing) |
| Accumulation at Steady State | 3- to 4-fold |
| Food Effect (600 mg with high-fat meal) | Up to 2.57-fold increase in exposure |
| Urinary Excretion | < 1% |
| Plasma Concentration for 80% IRAK4 Reduction | 4.1-5.3 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro IRAK4 Degradation Assay (General)
This protocol outlines a general workflow for determining the in vitro degradation of IRAK4 by Kthis compound.
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs), THP-1 (human monocytic), or OCI-LY10 (human B-cell lymphoma) cell lines in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed cells in 96-well plates at a specified density.
-
Treat cells with a serial dilution of Kthis compound or vehicle control (e.g., DMSO) for a defined period (e.g., 4, 6, or 24 hours).
-
-
Cell Lysis:
-
After incubation, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading for analysis.
-
-
IRAK4 Detection and Quantification:
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IRAK4, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify band intensity. Normalize to a loading control (e.g., GAPDH or β-actin).
-
-
Meso Scale Discovery (MSD) or HTRF Assay:
-
Use a sandwich immunoassay format with two antibodies specific for IRAK4. One antibody is for capture and the other for detection.
-
Quantify the signal according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage of IRAK4 remaining relative to the vehicle-treated control.
-
Plot the percentage of IRAK4 degradation against the log concentration of Kthis compound and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Ex Vivo Cytokine Release Assay
This protocol is for measuring the functional consequence of IRAK4 degradation on inflammatory cytokine production.
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
-
Compound Pre-treatment:
-
Pre-incubate the isolated PBMCs with various concentrations of Kthis compound for a specified time (e.g., 2-4 hours).
-
-
Cell Stimulation:
-
Stimulate the pre-treated cells with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to induce cytokine production.
-
-
Supernatant Collection:
-
After a defined stimulation period (e.g., 18-24 hours), centrifuge the plates and collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) in the supernatant using a validated method such as ELISA or a multiplex immunoassay platform (e.g., Meso Scale Discovery).
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of Kthis compound relative to the stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
Kthis compound represents a novel therapeutic modality that targets IRAK4 for degradation. Its unique mechanism of action, which eliminates both the kinase and scaffolding functions of IRAK4, results in profound and sustained inhibition of the TLR/IL-1R signaling pathways. The potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic and safety profile observed in early clinical trials, underscores the potential of Kthis compound as a transformative treatment for a range of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with or interested in this innovative compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of KT-474: A Technical Guide to a First-in-Class IRAK4 Degrader
Introduction: KT-474 is a pioneering, orally bioavailable, heterobifunctional small molecule designed to selectively target and degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Developed by Kymera Therapeutics, Kthis compound has emerged as a promising therapeutic agent for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Kthis compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune system and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory conditions.[1][2][3] IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for the assembly and activation of the myddosome, a key signaling complex that initiates downstream inflammatory cascades.[4][5] Traditional kinase inhibitors that only target the enzymatic activity of IRAK4 have shown limited clinical success, potentially because they fail to disrupt its scaffolding function.[4]
This limitation prompted the exploration of targeted protein degradation as a more effective therapeutic strategy. By inducing the degradation of the entire IRAK4 protein, both its kinase and scaffolding functions are abolished, leading to a more complete and potent inhibition of the inflammatory signaling pathway.[6][7][8] Kthis compound was designed as a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome.[4]
Synthesis of Kthis compound
The synthesis of Kthis compound is a multi-step process involving the preparation of three key building blocks followed by their coupling.[4] An alternative synthetic route has also been proposed to improve efficiency and scalability.[9]
Key Intermediates and Final Coupling
The synthesis revolves around three main intermediates. The final steps involve a Sonogashira coupling of two of these intermediates, followed by a deprotection step and subsequent coupling with the third intermediate to yield Kthis compound.[4][9]
A proposed synthetic workflow is outlined below:
Caption: A simplified workflow for the chemical synthesis of Kthis compound.
Mechanism of Action
Kthis compound functions as a heterobifunctional degrader, simultaneously binding to IRAK4 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of IRAK4 and its subsequent degradation by the 26S proteasome.[4] The degradation of IRAK4 disrupts the formation and function of the myddosome, a critical signaling hub for TLR and IL-1R pathways.[4][5] This ultimately inhibits the activation of downstream transcription factors such as NF-κB and Interferon Regulatory Factors (IRFs), leading to a broad suppression of pro-inflammatory cytokine and chemokine production.[4]
Caption: The mechanism of Kthis compound-mediated degradation of IRAK4.
IRAK4 Signaling Pathway
The signaling cascade initiated by TLRs and IL-1Rs converges on the formation of the myddosome complex, which consists of MyD88, IRAK4, and other IRAK family members.[4][10] IRAK4 activation within the myddosome leads to the phosphorylation of downstream substrates, ultimately activating key transcription factors that drive inflammatory gene expression.[5]
Caption: The IRAK4-mediated TLR/IL-1R signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for Kthis compound from various in vitro and in vivo studies.
Table 1: In Vitro Degradation and Inhibition
| Parameter | Cell Line / System | Value | Reference |
| DC50 (IRAK4 Degradation) | OCI-Ly10 | 2 nM | [5] |
| RAW 264.7 | 4.0 nM | [5] | |
| THP-1 | 0.88 nM | [6] | |
| Human PBMCs | 1-2 nM | [11] | |
| Dmax (Maximum Degradation) | THP-1 | 101% | [6] |
| Human PBMCs | ~100% | [11] | |
| IC50 (IL-8 Release Inhibition) | R848-stimulated PBMCs | 3 nM | [4] |
| IC50 (IL-6 Production Inhibition) | LPS/R848-stimulated PBMCs | N/A | [6] |
Table 2: Pharmacokinetic Parameters in Preclinical and Clinical Studies
| Species | Dose | Cmax | tmax (hours) | Mean IRAK4 Reduction | Reference |
| Mouse | N/A | Reaches Cmax at 2 hours | 2 | N/A | [6] |
| Healthy Human Volunteers (Single Dose) | 600-1600 mg | N/A | 8-24 | ≥93% | [7][11] |
| Healthy Human Volunteers (Multiple Doses) | 50-200 mg daily for 14 days | N/A | N/A | ≥95% | [7][11] |
| HS and AD Patients (Multiple Doses) | 75 mg | N/A | N/A | Similar to healthy volunteers | [12] |
Experimental Protocols
IRAK4 Degradation Assay (HTRF)
This protocol outlines a general procedure for determining the half-maximal degradation concentration (DC50) of Kthis compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) in appropriate media and conditions.
-
Compound Treatment: Plate cells at a desired density and treat with a serial dilution of Kthis compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the HTRF assay.
-
HTRF Reaction: In a microplate, add the cell lysate followed by the HTRF detection reagents (e.g., anti-IRAK4 antibody conjugated to a donor fluorophore and an acceptor fluorophore).
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for antibody binding.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of IRAK4 degradation against the concentration of Kthis compound to determine the DC50 value.
Tandem Mass Tag (TMT) Based Quantitative Proteomics
This protocol provides a general workflow for assessing the selectivity of Kthis compound-induced protein degradation across the proteome.
-
Sample Preparation: Treat human PBMCs with Kthis compound (e.g., at 10x DC90) or vehicle control for 24 hours. Lyse the cells and quantify the protein concentration.
-
Digestion: Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
TMT Labeling: Label the peptides from each condition with a different isobaric TMT reagent.
-
Sample Pooling: Combine the TMT-labeled peptide samples.
-
Fractionation: Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions using specialized software. Generate volcano plots to visualize proteins that are significantly up- or downregulated.[4]
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol describes a general procedure for evaluating the pharmacokinetic properties of Kthis compound in mice.
-
Animal Dosing: Administer Kthis compound to mice via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of Kthis compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), tmax (time to maximum concentration), and AUC (area under the curve), using appropriate software.[6]
Conclusion
Kthis compound represents a significant advancement in the field of targeted protein degradation for the treatment of autoimmune and inflammatory diseases. Its ability to induce the selective and potent degradation of IRAK4, thereby inhibiting both its kinase and scaffolding functions, offers a potentially superior therapeutic approach compared to traditional kinase inhibitors. The comprehensive data from preclinical and early-phase clinical studies support its continued development for conditions such as hidradenitis suppurativa and atopic dermatitis.[1][13] This technical guide provides a foundational understanding of the discovery, synthesis, and mechanism of Kthis compound, which will be valuable for researchers and clinicians working to advance novel therapies for immune-mediated disorders.
References
- 1. IRAK4 Dimerization and Trans-autophosphorylation are Induced by Myddosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.protocols.io [content.protocols.io]
- 5. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. ChemAIRS to Accelerate Discovery of Synthetic Strategies for KT474 — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. Tandem Mass Tags for Comparative and Discovery Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. biorxiv.org [biorxiv.org]
- 11. HTRF Human Phospho-IRAK4 Thr345 Detection Kit [revvity.com]
- 12. revvity.com [revvity.com]
- 13. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling | Semantic Scholar [semanticscholar.org]
The Biological Target of T-474: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-474, also known as Kthis compound, is a pioneering therapeutic agent representing a novel modality in drug development. It is a highly potent and selective, orally bioavailable heterobifunctional molecule engineered as a PROTAC (Proteolysis Targeting Chimera) degrader. This in-depth guide elucidates the biological target of this compound, its mechanism of action, and the key experimental data supporting its development.
The Biological Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
The designated biological target of this compound is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[1][2][3][4][5][6] IRAK4 is a critical serine/threonine kinase that plays a central role in the signal transduction pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5][7] These pathways are fundamental components of the innate immune system, and their dysregulation is implicated in the pathophysiology of a wide range of autoimmune and inflammatory diseases.[3][4][5]
Unlike traditional small molecule inhibitors that only block the kinase activity of their targets, this compound is designed to induce the degradation of the entire IRAK4 protein.[1][3][5] This approach is believed to offer a more profound and sustained inhibition of the signaling pathway by eliminating both the kinase and the scaffolding functions of IRAK4.[3][4][5]
Mechanism of Action: Targeted Protein Degradation
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the target protein. The mechanism of action involves the following key steps:
-
Ternary Complex Formation : this compound simultaneously binds to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination : Within this complex, the E3 ligase tags IRAK4 with ubiquitin molecules.
-
Proteasomal Degradation : The polyubiquitinated IRAK4 is then recognized and degraded by the proteasome.
-
Catalytic Cycle : this compound is released after inducing ubiquitination and can subsequently engage another IRAK4 molecule, acting in a catalytic manner.
This targeted protein degradation leads to a profound and durable reduction of IRAK4 levels, thereby blocking downstream inflammatory signaling.
Signaling Pathway
The IRAK4 signaling cascade is initiated by the activation of TLRs or IL-1Rs. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. By degrading IRAK4, this compound effectively shuts down this entire inflammatory cascade.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
In Vitro Degradation Potency of this compound
| Cell Line/System | Parameter | Value | Reference |
| THP-1 | DC50 | 0.88 nM | [8] |
| THP-1 | Dmax | 101% | [8] |
| Human PBMCs | DC50 | 0.9 nM | |
| Human PBMCs | Dmax | 101.3% | |
| OCI-Ly10 | DC50 | Not Specified | [1] |
| Mouse Splenocytes | DC50 | 4.2 nM | [1] |
| Rat Splenocytes | DC50 | 2.1 nM | [1] |
| Dog PBMCs | DC50 | 9.2 nM | [1] |
| Cynomolgus PBMCs | DC50 | 2.9 nM | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximal degradation.
In Vitro Functional Activity of this compound
| Cell Line/System | Stimulant | Cytokine | Parameter | Value | Reference |
| Human PBMCs | R848 | IL-8 | IC50 | 3 nM | [1] |
| Human PBMCs | R848 | IL-8 | Imax | 91% | [1] |
| Human PBMCs | LPS/R848 | IL-6 | IC50 | Not Specified | [8] |
IC50: Half-maximal inhibitory concentration. Imax: Maximal inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the findings. The following sections outline the key experimental protocols used to characterize this compound.
IRAK4 Degradation Assay
This assay quantifies the reduction of IRAK4 protein levels in cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), THP-1 (human monocytic cell line), or other relevant cell types are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
After incubation, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for downstream analysis.
4. IRAK4 Quantification:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for IRAK4. A secondary antibody conjugated to a detectable marker (e.g., HRP) is then used for visualization. Band intensities are quantified using densitometry.
-
Mass Spectrometry (MS): Targeted proteomics is used for precise quantification of IRAK4 levels. This involves the digestion of protein lysates into peptides, followed by liquid chromatography-mass spectrometry (LC-MS) to measure the abundance of specific IRAK4-derived peptides.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a high-throughput immunoassay that uses two antibodies recognizing different epitopes of IRAK4, one labeled with a donor fluorophore and the other with an acceptor. The proximity of the antibodies when bound to IRAK4 results in a FRET signal that is proportional to the amount of IRAK4.
Caption: A generalized workflow for determining the in vitro degradation of IRAK4 by this compound.
Cytokine Stimulation Assay
This functional assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines downstream of IRAK4 signaling.
1. Cell Culture and Pre-treatment:
-
PBMCs or other immune cells are cultured and pre-treated with various concentrations of this compound or vehicle control for a defined period (e.g., 2 hours).
2. Stimulation:
-
The cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) or R848, to activate the IRAK4 signaling pathway.
3. Incubation:
-
The stimulated cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and secretion into the culture supernatant.
4. Cytokine Quantification:
-
The culture supernatant is collected, and the concentrations of specific cytokines (e.g., IL-6, IL-8, TNF-α) are measured using sensitive immunoassays such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to capture and detect specific cytokines.
-
MSD (Meso Scale Discovery): An electrochemiluminescence-based detection method that allows for the multiplexed measurement of several cytokines simultaneously.
-
5. Data Analysis:
-
The inhibition of cytokine production by this compound is calculated relative to the vehicle-treated, stimulated control. IC50 values are determined from the dose-response curves.
Conclusion
This compound is a highly specific and potent degrader of IRAK4, a key mediator of inflammatory signaling. Its unique mechanism of action, which involves the targeted degradation of the entire IRAK4 protein, offers the potential for a more profound and durable therapeutic effect compared to traditional kinase inhibitors. The robust preclinical data, supported by detailed experimental methodologies, provide a strong rationale for the ongoing clinical development of this compound as a first-in-class therapy for a range of immune-inflammatory diseases. The information presented in this guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biological target and preclinical characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kthis compound | Cell Signaling Technology [cellsignal.com]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. kymeratx.com [kymeratx.com]
T-474: A Technical Guide to a First-in-Class IRAK4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-474, also known as Kthis compound and SAR444656, is a pioneering, orally bioavailable, heterobifunctional small molecule designed to selectively target and degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] As a key mediator in Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK4 is a critical therapeutic target for a range of autoimmune and inflammatory diseases.[1][3][4] this compound represents a novel therapeutic modality, moving beyond simple inhibition to induce the complete removal of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in this area.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic organic molecule designed to engage both IRAK4 and the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery.[5]
Table 1: Physicochemical Properties of this compound [6][7]
| Property | Value |
| Molecular Formula | C₄₄H₄₉F₂N₁₁O₆ |
| Molecular Weight | 865.9 g/mol |
| SMILES | CN1C2=C(C=CC=C2C#CCOC3CCN(CC3)CC4CCC(CC4)N5C=C(C(=N5)C(F)F)NC(=O)C6=C7N=C(C=CN7N=C6)N8C[C@H]9C[C@@H]8CO9)N(C%10CCC(=O)NC%10=O)C1=O |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 13 |
| Rotatable Bonds | 11 |
| Topological Polar Surface Area | 172 Ų |
| XLogP3 | 2.5 |
Mechanism of Action: Targeted Protein Degradation
This compound functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule with three key components: a ligand that binds to IRAK4, a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two ligands.[5]
The binding of this compound to both IRAK4 and CRBN brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to polyubiquitinate IRAK4. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, which then recognizes and degrades the IRAK4 protein.[4] This degradation mechanism is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple IRAK4 molecules.[8] This approach is distinct from traditional kinase inhibitors which only block the enzyme's active site, leaving the protein intact and potentially allowing its scaffolding functions to persist.[3][4]
Mechanism of this compound action.
Biological Activity and Preclinical Data
Preclinical studies have demonstrated the potent and selective degradation of IRAK4 by this compound, leading to the inhibition of downstream inflammatory signaling.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line/System | Endpoint | Value | Reference |
| IRAK4 Degradation | THP-1 cells | DC₅₀ | 0.88 nM | [9] |
| Human PBMCs | Dₘₐₓ | 101% | [9] | |
| CRBN Affinity | - | HTRF IC₅₀ | - | [1] |
| Aiolos Degradation | OCI-Ly10 | Mesoscale Discovery | >10 µM | [1] |
| Ikaros Degradation | OCI-Ly10 | Mesoscale Discovery | >10 µM | [1] |
| IL-6 and IL-8 Production Inhibition | Human PBMCs (LPS/R848 stimulated) | IC₅₀ | 1-100 nM | [10] |
| NF-κB Activation Inhibition | CpG-B stimulated B cells | IC₅₀ | 10-100 nM | [10] |
Clinical Data
A Phase 1 clinical trial (NCT04772885) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with atopic dermatitis (AD) or hidradenitis suppurativa (HS).[2][11]
Table 3: Pharmacokinetic and Pharmacodynamic Profile of this compound in Humans [2][8][12]
| Parameter | Population | Dose Range | Observation |
| IRAK4 Degradation (Blood) | Healthy Volunteers | 600-1600 mg (single dose) | ≥93% mean reduction |
| Healthy Volunteers | 50-200 mg (14 daily doses) | ≥95% mean reduction | |
| Patients (AD/HS) | - | Similar degradation as healthy volunteers | |
| IRAK4 Degradation (Skin) | Patients (AD/HS) | - | Normalization of IRAK4 levels in skin lesions |
| Pharmacokinetics | Healthy Volunteers | 600 mg | Significant food effect (up to 2.57-fold increase in exposure with a high-fat meal) |
| Healthy Volunteers | - | Steady state achieved after 7 days of daily dosing | |
| Healthy Volunteers | - | Urinary excretion < 1% |
Signaling Pathway
This compound targets the IRAK4-mediated signaling cascade downstream of TLRs and the IL-1R. Activation of these receptors leads to the recruitment of MyD88 and IRAK family proteins, forming the Myddosome complex. IRAK4 autophosphorylation and subsequent phosphorylation of IRAK1/2 initiate a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines. By degrading IRAK4, this compound effectively shuts down this entire pathway.
IRAK4 signaling pathway and this compound's point of intervention.
Experimental Protocols
Synthesis of 7-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (Key Intermediate)
A detailed synthesis of this compound has been described. A key step involves the preparation of the intermediate 7-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. The following is a representative synthetic approach based on available information.[1]
Synthetic workflow for a key this compound intermediate.
Methodology:
-
Step 1: Synthesis of 5-oxotetrahydrofuran-2-carboxylic acid. To a solution of 2-aminopentanedioic acid in water and hydrochloric acid, a solution of sodium nitrite is added to yield 5-oxotetrahydrofuran-2-carboxylic acid.[1]
-
Subsequent Steps: This intermediate undergoes a series of further chemical transformations, which are detailed in the primary literature, ultimately yielding 7-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one.[1] This intermediate is then utilized in the convergent synthesis of the final this compound molecule.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for CRBN Affinity
This assay is used to determine the binding affinity of this compound to its E3 ligase binder, Cereblon (CRBN).
Principle: The HTRF assay is a proximity-based assay that measures the interaction between two molecules. In this case, a fluorescently labeled CRBN protein and a labeled ligand for CRBN are used. When this compound displaces the labeled ligand, the FRET signal is lost, allowing for the determination of the IC₅₀ value.
Representative Protocol:
-
Recombinant, tagged CRBN protein and a fluorescently labeled CRBN ligand are used.
-
A serial dilution of this compound is prepared in an appropriate assay buffer.
-
The CRBN protein, labeled ligand, and this compound dilutions are incubated together in a microplate.
-
After incubation, the HTRF signal is read on a plate reader at two different wavelengths (donor and acceptor).
-
The ratio of the signals is calculated, and the data is plotted against the concentration of this compound to determine the IC₅₀ value.
Mesoscale Discovery (MSD) Assay for Aiolos and Ikaros Degradation
This electrochemiluminescence-based assay is used to quantify the degradation of the neosubstrates Aiolos and Ikaros.
Principle: The MSD assay uses a multi-well plate with integrated electrodes. Capture antibodies against Aiolos or Ikaros are coated on the plate. The cell lysate is added, and the target protein is captured. A detection antibody labeled with an electrochemiluminescent tag is then added. Upon application of a voltage, the tag emits light, which is proportional to the amount of protein present.
Representative Protocol:
-
OCI-Ly10 cells are treated with varying concentrations of this compound for a specified time (e.g., 6 hours).[1]
-
Cells are lysed, and the total protein concentration is determined.
-
The MSD plate is blocked and then incubated with the cell lysates.
-
After washing, the detection antibody is added and incubated.
-
After a final wash, read buffer is added, and the plate is read on an MSD instrument.
-
The amount of Aiolos or Ikaros is quantified relative to a standard curve, and the DC₅₀ (concentration for 50% degradation) is calculated.
Measurement of IRAK4 Degradation in Blood and Skin
In Blood (Peripheral Blood Mononuclear Cells - PBMCs):
Principle: IRAK4 protein levels in PBMCs isolated from whole blood are quantified using methods such as mass spectrometry or flow cytometry.
Representative Protocol (Mass Spectrometry):
-
Whole blood samples are collected from subjects at various time points before and after this compound administration.
-
PBMCs are isolated using density gradient centrifugation.
-
Proteins are extracted from the PBMCs, and the total protein concentration is determined.
-
The samples are prepared for mass spectrometry analysis, which may involve protein digestion, peptide labeling, and liquid chromatography separation.
-
The abundance of specific IRAK4 peptides is measured by the mass spectrometer and normalized to a housekeeping protein to determine the relative amount of IRAK4.
-
The percentage of IRAK4 degradation is calculated by comparing the post-dose levels to the baseline levels.[12]
In Skin Biopsies:
Principle: IRAK4 protein levels in skin tissue are assessed using techniques like immunohistochemistry (IHC) or mass spectrometry.
Representative Protocol (IHC):
-
Skin biopsies are obtained from lesional and non-lesional skin of patients.
-
The tissue is fixed, embedded in paraffin, and sectioned.
-
The sections are stained with a primary antibody specific for IRAK4, followed by a labeled secondary antibody.
-
The staining intensity and the percentage of IRAK4-positive cells are quantified using microscopy and image analysis software.
-
The levels of IRAK4 in treated samples are compared to baseline and placebo-treated samples.
Conclusion
This compound is a promising, first-in-class IRAK4 degrader with a novel mechanism of action that has demonstrated significant target engagement and downstream biological effects in both preclinical and clinical settings. Its ability to induce the degradation of IRAK4, thereby abrogating both its kinase and scaffolding functions, represents a potentially superior therapeutic approach for a variety of IL-1R/TLR-driven diseases. The data presented in this technical guide underscore the potential of this compound as a transformative therapy for patients with autoimmune and inflammatory conditions. Further clinical development is ongoing to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mesoscale.com [mesoscale.com]
- 5. 913297-44-6|7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one|BLD Pharm [bldpharm.com]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kymeratx.com [kymeratx.com]
- 8. kymeratx.com [kymeratx.com]
- 9. 7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7BrN2O | CID 59635470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 11. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Vitro Characterization of KT-474: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of KT-474, a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the experimental methodologies, quantitative data, and key signaling pathways associated with Kthis compound's mechanism of action.
Introduction to IRAK4 and Kthis compound
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune system. It functions as a central signaling molecule downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is essential for the formation of the Myddosome complex, which subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. Given its pivotal role in inflammation, IRAK4 is a significant therapeutic target for a range of autoimmune and inflammatory diseases.
Kthis compound is a heterobifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target IRAK4 for degradation by harnessing the cell's own ubiquitin-proteasome system. This approach not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, potentially offering a more complete and durable suppression of inflammatory signaling compared to traditional kinase inhibitors.
Quantitative Assessment of Kthis compound Activity
The in-vitro efficacy of Kthis compound has been quantified through various assays, demonstrating its potency in degrading IRAK4 and inhibiting downstream inflammatory responses.
| Parameter | Cell Line/System | Value | Reference Assay |
| IRAK4 Degradation (DC50) | RAW 264.7 cells | 4.0 nM | Western Blot |
| IRAK4 Degradation (DC50) | THP-1 cells | 0.88 nM | Western Blot |
| NF-κB Activation Inhibition (IC50) | Human B cells (CpG-B stimulated) | 18 nM | IL-6 Production Assay |
| Cytokine Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | >50% inhibition of various cytokines | Meso Scale Discovery (MSD) |
Signaling Pathways and Mechanism of Action
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Kthis compound Mechanism of Action (PROTAC)
Kthis compound functions as a PROTAC to induce the degradation of IRAK4. The diagram below outlines this process.
Experimental Protocols
IRAK4 Degradation Assessment by Western Blot
This protocol details the methodology for quantifying the degradation of IRAK4 in cell lysates following treatment with Kthis compound.[1]
a. Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 or THP-1) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Kthis compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Incubate the lysates on ice for 30 minutes, with intermittent vortexing.[2]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.[2]
c. Gel Electrophoresis and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the IRAK4 signal to the loading control.
Cytokine Production Analysis by Meso Scale Discovery (MSD)
This protocol outlines the measurement of pro-inflammatory cytokine levels (e.g., IL-6, IL-8) in cell culture supernatants.[3][4][5]
a. Sample Collection:
-
Culture and treat cells with Kthis compound and/or a pro-inflammatory stimulus (e.g., LPS or R848) as required.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
b. Assay Procedure (General Steps):
-
Bring all reagents and samples to room temperature.
-
Prepare the calibrator standards according to the manufacturer's instructions.
-
Add assay diluent to the wells of the MSD plate and incubate for 30 minutes with shaking.
-
Add calibrators or samples to the appropriate wells and incubate for 1-2 hours with vigorous shaking.[4]
-
Wash the plate three times with the provided wash buffer.
-
Add the detection antibody solution to each well and incubate for 1-2 hours with shaking.[4]
-
Wash the plate three times with wash buffer.
-
Add the read buffer to each well.
-
Analyze the plate on an MSD instrument to measure the electrochemiluminescence signal.
c. Data Analysis:
-
Generate a standard curve using the signals from the calibrators.
-
Determine the concentration of cytokines in the samples by interpolating their signals from the standard curve.
NF-κB Nuclear Translocation Assessment by Immunofluorescence
This protocol describes a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[6][7][8]
a. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with Kthis compound, a stimulant (e.g., TNF-α), or a combination thereof for the specified duration.
b. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.[6]
c. Immunostaining:
-
Block non-specific antibody binding by incubating with 3% BSA in PBS for 30 minutes.[6]
-
Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.[6]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
d. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).[6]
-
Visualize the cells using a fluorescence or confocal microscope.
e. Image Analysis:
-
Capture images of the p65 (red) and nuclear (blue) staining.
-
Quantify the fluorescence intensity of p65 in the nuclear and cytoplasmic compartments to determine the extent of nuclear translocation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mesoscale.com [mesoscale.com]
- 4. mesoscale.com [mesoscale.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 7. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
T-474 (KT-474): A Technical Whitepaper on Preliminary Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preliminary efficacy studies for T-474, now more commonly known as Kthis compound. The core of this guide focuses on the quantitative data from initial clinical trials, detailed experimental methodologies, and the underlying biological pathways.
Core Mechanism of Action
Kthis compound is a first-in-class, orally bioavailable, heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] By inducing the degradation of IRAK4, Kthis compound effectively abolishes both the kinase and scaffolding functions of the protein.[3] This dual action provides a more comprehensive blockade of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways compared to traditional kinase inhibitors.[3] The degradation of IRAK4 disrupts the formation of the Myddosome complex, a critical step in the inflammatory signaling cascade that leads to the activation of NF-κB and MAP kinases.
Signaling Pathway
The following diagram illustrates the IRAK4-mediated signaling pathway and the mechanism of action for Kthis compound.
Preliminary Efficacy Data: Phase 1 Clinical Trial
A Phase 1 clinical trial (NCT04772885) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Kthis compound in healthy volunteers and patients with hidradenitis suppurativa (HS) and atopic dermatitis (AD).[2][4][5]
IRAK4 Degradation
The study demonstrated robust, dose-dependent degradation of IRAK4 in peripheral blood mononuclear cells (PBMCs).
| Cohort | Dose | Mean IRAK4 Reduction |
| Single Ascending Dose (SAD) | 600-1600 mg | ≥93%[4][5] |
| Multiple Ascending Dose (MAD) | 50-200 mg (14 days) | ≥95%[4][5] |
In patients with HS and AD, daily dosing for 28 days resulted in similar levels of IRAK4 degradation in the blood.[4][5] Furthermore, Kthis compound normalized the levels of IRAK4 in skin lesions, where it was found to be overexpressed compared to healthy individuals.[4][5]
Anti-Inflammatory Activity
Kthis compound demonstrated potent anti-inflammatory effects, as measured by the inhibition of ex vivo cytokine production and changes in inflammatory biomarkers.
| Disease | Cytokine Inhibition |
| Hidradenitis Suppurativa (HS) | Up to 84% |
| Atopic Dermatitis (AD) | Up to 98% |
Data from ex vivo cytokine stimulation assays.
Reductions in disease-relevant inflammatory biomarkers were observed in both the blood and skin of patients with HS and AD, which correlated with improvements in skin lesions and symptoms.[4][5]
Experimental Protocols
Phase 1 Clinical Trial Design
The Phase 1 study was a randomized, double-blind, placebo-controlled trial with single and multiple ascending dose cohorts in healthy volunteers, followed by an open-label cohort in patients with moderate to severe HS or AD.[2][4][5]
-
Healthy Volunteers (SAD & MAD):
-
Single doses ranging from 25 mg to 1600 mg were administered.
-
Multiple daily doses ranging from 50 mg to 200 mg were administered for 14 days.
-
-
Patients with HS and AD:
-
Received daily oral doses for 28 days.
-
The following diagram outlines the general workflow of the Phase 1 clinical trial.
Pharmacodynamic Assessments
-
IRAK4 Protein Levels: Measured in PBMCs and skin biopsies using methods such as western blotting or mass spectrometry.
-
Ex Vivo Cytokine Stimulation: Whole blood or isolated PBMCs were stimulated with TLR agonists (e.g., LPS, R848) to induce cytokine production. Cytokine levels (e.g., IL-6, TNF-α, IL-1β) were quantified by enzyme-linked immunosorbent assay (ELISA) or other immunoassays.
Summary and Future Directions
The preliminary efficacy studies of Kthis compound have demonstrated its potential as a potent and selective degrader of IRAK4. The Phase 1 clinical trial provided proof-of-concept for this novel therapeutic modality in inflammatory diseases by showing robust target engagement and downstream anti-inflammatory effects, which were associated with clinical improvements in patients with hidradenitis suppurativa and atopic dermatitis. The safety and tolerability profile of Kthis compound in these initial studies was also favorable.[3]
Based on these promising results, Kthis compound has advanced into Phase 2 clinical trials to further evaluate its efficacy and safety in larger patient populations with HS and AD.[6] These ongoing studies will provide more definitive evidence of the clinical utility of IRAK4 degradation as a therapeutic strategy for a range of immune-mediated inflammatory diseases.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Phase 1 Data: Kymera Therapeutics’ IRAK4 Degrader Shows Promise in AD, HS - - PracticalDermatology [practicaldermatology.com]
- 3. Understanding early TLR signaling through the Myddosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Toll-like receptors nucleates assembly of the MyDDosome signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Toxicity Profile of KT-474
For Researchers, Scientists, and Drug Development Professionals
Abstract
KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to induce the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central mediator of signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a key therapeutic target for a range of immune-inflammatory diseases. By removing the entire IRAK4 protein, Kthis compound aims to block both its kinase and scaffolding functions, offering a potentially more profound and durable pathway inhibition than traditional kinase inhibitors. This technical guide provides a comprehensive overview of the nonclinical and clinical safety and toxicity profile of Kthis compound, based on publicly available data. It includes detailed summaries of preclinical toxicology studies and the results of the Phase 1 clinical trial in healthy volunteers and patients with atopic dermatitis (AD) and hidradenitis suppurativa (HS).
Introduction
Kthis compound is a proteolysis-targeting chimera (PROTAC) that selectively targets IRAK4 for degradation via the ubiquitin-proteasome system. This novel mechanism of action holds the promise of a more comprehensive blockade of the TLR/IL-1R signaling pathways, which are implicated in the pathophysiology of numerous inflammatory and autoimmune disorders. The development of Kthis compound has been supported by a series of preclinical and clinical studies designed to thoroughly evaluate its safety and toxicity profile.
Preclinical Safety and Toxicology
A comprehensive preclinical program was conducted to assess the safety profile of Kthis compound in various in vitro and in vivo systems. These studies were designed to be in compliance with Good Laboratory Practice (GLP) standards where applicable.
In Vivo Toxicology Studies
Non-GLP and GLP toxicology studies were performed in both rodent and non-rodent species to evaluate the potential systemic toxicity of Kthis compound.
Methodology:
-
Species: Rat and a non-rodent species (species not specified in publicly available documents).
-
Administration: Oral (daily).
-
Duration: Studies included 14-day non-GLP and 4-month GLP toxicology assessments.
-
Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examinations of major organs.
Results Summary: Across the preclinical toxicology studies, Kthis compound was reported to be well-tolerated. In a 14-day non-GLP study, daily oral administration of Kthis compound at doses up to 600 mg/kg in rats and 100 mg/kg in non-rodents did not result in observable adverse effects. Furthermore, 4-month GLP toxicology studies were completed, and consistent with earlier studies, no adverse events of any type were observed at the doses tested. While specific No Observed Adverse Effect Levels (NOAELs) are not publicly available, the data indicates a favorable safety margin in preclinical species. Histological analysis of major organs and serum biochemical parameters in mice have also shown no significant toxicity.
Genotoxicity and Other Safety Pharmacology
While detailed reports on genotoxicity and safety pharmacology studies are not publicly available, the progression of Kthis compound into clinical trials implies that a standard battery of tests (e.g., Ames test, in vitro chromosomal aberration test, in vivo micronucleus test) would have been conducted and would not have revealed significant concerns.
Clinical Safety and Tolerability
The clinical safety and tolerability of Kthis compound were evaluated in a Phase 1, randomized, double-blind, placebo-controlled trial (NCT04772885). This trial consisted of a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase in healthy volunteers, followed by an open-label cohort of patients with atopic dermatitis (AD) and hidradenitis suppurativa (HS).[1]
Phase 1 Clinical Trial Design
Experimental Workflow:
Caption: Workflow of the Kthis compound Phase 1 Clinical Trial.
Methodology:
-
Study Population: Healthy adult volunteers (n=105) and patients with moderate to severe AD or HS (n=21).[1]
-
Dosing:
-
Primary Objective: To evaluate the safety and tolerability of Kthis compound.
-
Secondary Objectives: To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of Kthis compound.
Clinical Safety Results
Kthis compound was generally safe and well-tolerated in both healthy volunteers and patients with AD and HS.
Summary of Adverse Events (AEs): No dose-limiting toxicities or serious adverse events (SAEs) were reported. There were no discontinuations due to treatment-related adverse events and no drug-related infections. The most common AEs were mild to moderate in severity and resolved spontaneously.
Table 1: Treatment-Emergent Adverse Events (TEAEs) in Healthy Volunteers (SAD and MAD Phases)
| Adverse Event | Frequency in Kthis compound Group | Frequency in Placebo Group | Severity |
| Headache | Most Common | Less Frequent | Mild to Moderate |
| Nausea | Infrequent | Infrequent | Mild to Moderate |
| Vomiting | Infrequent | Infrequent | Mild to Moderate |
| Diarrhea | Infrequent | Infrequent | Mild to Moderate |
| Palpitations | Infrequent | Infrequent | Mild to Moderate |
Table 2: Treatment-Emergent Adverse Events (TEAEs) in Patients with AD and HS (75 mg daily for 28 days)
| Adverse Event | Frequency (n) | Severity |
| Headache | 4 | Mild |
| Fatigue | 2 | Mild |
| Diarrhea | 2 | Mild |
Note: Data is compiled from publicly available press releases and publications. A detailed breakdown of frequencies by dose cohort is not fully available.
Cardiovascular Safety: A modest, non-adverse QTcF (Fridericia-corrected QT interval) prolongation was observed at some timepoints during the 4-week dosing period in the patient cohort. This effect was not associated with any clinical symptoms and resolved back to baseline during the dosing period.
Mechanism of Action and Signaling Pathway
Kthis compound acts by inducing the degradation of IRAK4. It is a heterobifunctional molecule that brings IRAK4 into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome. This action blocks both the kinase and scaffolding functions of IRAK4, thereby inhibiting downstream signaling through the NF-κB and MAPK pathways.
IRAK4 Signaling Pathway and Kthis compound Mechanism of Action:
Caption: IRAK4 Signaling Pathway and the Mechanism of Kthis compound.
Conclusion
The available preclinical and clinical data indicate that Kthis compound has a favorable safety and tolerability profile. In preclinical toxicology studies, it was well-tolerated in both rodent and non-rodent species. In the Phase 1 clinical trial, Kthis compound was generally safe and well-tolerated in healthy volunteers and in patients with atopic dermatitis and hidradenitis suppurativa, with most adverse events being mild and self-resolving. The mechanism of action, targeted degradation of IRAK4, offers a novel and potentially highly effective approach to treating a variety of immune-inflammatory diseases. Further evaluation in ongoing and future clinical trials will continue to build upon this safety and efficacy profile.
References
Pharmacokinetics of T-474 in Mouse Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-474, also known as Kthis compound, is a first-in-class, orally bioavailable heterobifunctional protein degrader that targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By inducing the degradation of IRAK4, this compound aims to block inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are implicated in a variety of immune-inflammatory diseases. This technical guide provides a comprehensive overview of the available pharmacokinetic data and experimental protocols for this compound in preclinical mouse models, a critical component for the translation of this therapeutic modality to clinical applications. While extensive pharmacokinetic data in humans and other preclinical species are available, specific quantitative pharmacokinetic parameters for this compound in mouse models are not extensively detailed in publicly available literature. This document compiles the available information and outlines the methodologies used in these crucial preclinical studies.
Core Concepts: IRAK4 Degradation Pathway
This compound is a proteolysis-targeting chimera (PROTAC) that functions by hijacking the body's natural protein disposal system. It is a heterobifunctional molecule, meaning it has two distinct ends: one that binds to IRAK4 and another that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN). This binding brings IRAK4 into close proximity with the E3 ligase, leading to the ubiquitination of IRAK4. The polyubiquitin chain acts as a tag, marking the IRAK4 protein for degradation by the proteasome. This mechanism of action, which results in the elimination of the target protein rather than just the inhibition of its enzymatic activity, is a novel therapeutic approach.
Pharmacokinetics in Preclinical Models
Preclinical Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Rat | 5 | - | - | - | - | 12.1 | |
| Dog | 2 | - | - | - | - | 34.8 |
Note: While a single dose mouse pharmacokinetic/pharmacodynamic study has been mentioned in the literature, specific quantitative values for Cmax, Tmax, AUC, and half-life have not been publicly disclosed. One study noted that oral administration of Kthis compound in mice provided "good exposure levels".[1]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the methodologies employed in the preclinical evaluation of this compound.
Animal Models
-
Species: C57BL/6 mice have been utilized in in vivo studies.[1]
-
Health Status: Healthy, non-tumor-bearing mice are typically used for initial pharmacokinetic profiling.
-
Housing and Care: Animals are maintained in a controlled environment with standard chow and water available ad libitum, following institutional animal care and use committee guidelines.
Dosing and Administration
-
Formulation: For oral administration, this compound has been formulated in a solution of 20% HP-β-CD in water.
-
Route of Administration: Oral gavage (PO) is the primary route for assessing oral bioavailability and pharmacokinetics.
-
Dose Levels: Doses of 10 mg/kg and 20 mg/kg have been used in mouse models of acute lung injury.[1]
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing via appropriate methods (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Blood samples are processed to plasma by centrifugation and stored frozen until analysis.
-
Analytical Method: The concentration of this compound in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Discussion and Future Directions
The available preclinical data in species such as rats and dogs indicate that this compound is orally bioavailable, a key characteristic for a clinically viable therapeutic. However, the lack of publicly available, detailed pharmacokinetic data in mouse models represents a gap in the literature. Mouse models are fundamental in early-stage drug discovery and development for establishing proof-of-concept, understanding dose-response relationships, and for conducting efficacy studies in various disease models.
For a comprehensive understanding of this compound's disposition in mice, future publications should aim to provide detailed pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life. This information is critical for researchers to:
-
Design robust in vivo efficacy studies: Correlating drug exposure with pharmacodynamic and efficacy endpoints is essential for determining optimal dosing regimens.
-
Develop pharmacokinetic/pharmacodynamic (PK/PD) models: These models are crucial for predicting human pharmacokinetics and efficacious doses.
-
Compare cross-species pharmacokinetics: Understanding how the drug is absorbed, distributed, metabolized, and excreted in different species is vital for translational science.
References
The Intellectual Property and Technical Landscape of KT-474: An In-depth Guide to a First-in-Class IRAK4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-474 (also known as SAR444656) is a first-in-class, orally bioavailable heterobifunctional small molecule designed to potently and selectively degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Developed by Kymera Therapeutics, Kthis compound is engineered to address the dual functions of IRAK4—its kinase activity and its scaffolding role—which are pivotal in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a variety of immune-inflammatory diseases. This technical guide provides a comprehensive overview of the core intellectual property surrounding Kthis compound, its mechanism of action, and key preclinical and clinical data, presented for an audience of researchers, scientists, and drug development professionals.
Core Intellectual Property Landscape
The intellectual property portfolio for Kthis compound, primarily held by Kymera Therapeutics, is robust and multifaceted, with numerous patents and patent applications covering the compound's composition of matter, methods of use, and formulations. A cornerstone of this portfolio is the protection of the specific chemical entity of Kthis compound, referred to as "Compound A" in key patent documents.
The core patents claim the chemical structure of Kthis compound, a heterobifunctional molecule comprising a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a ligand that selectively binds to IRAK4. This design facilitates the recruitment of IRAK4 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Key patent claims encompass:
-
Composition of Matter: Protection of the specific chemical structure of Kthis compound and its pharmaceutically acceptable salts.
-
Method of Use: The use of Kthis compound for treating immune-inflammatory diseases, with specific claims for atopic dermatitis (AD) and hidradenitis suppurativa (HS).
-
Pharmaceutical Formulations: Claims covering various formulations of Kthis compound suitable for oral administration.
A selection of key patents and patent applications are detailed in the table below.
| Patent/Application Number | Title | Key Aspects Covered |
| US11857535B2 | IRAK4 degraders and uses thereof | Claims covering the method of treating MYD88-mutant B-cell lymphomas by administering an IRAK4 degrader. |
| WO2022174268A1 | IRAK4 degraders and uses thereof | Describes "Compound A" (Kthis compound) and its use in treating atopic dermatitis and hidradenitis suppurativa.[1] |
| US12171768B2 | IRAK4 degraders and uses thereof | Claims related to the composition and use of IRAK4 degraders for treating autoimmune/autoinflammatory diseases. |
| US11773103B2 | IRAK4 degraders and uses thereof | Claims covering pharmaceutical compositions and methods for treating diseases mediated by IRAK4. |
Mechanism of Action: Targeted Protein Degradation of IRAK4
Kthis compound operates through the mechanism of targeted protein degradation (TPD). Unlike traditional inhibitors that only block the kinase activity of a protein, Kthis compound eliminates the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[2] This dual action is critical, as the scaffolding function of IRAK4 is essential for the assembly of the Myddosome, a key signaling complex in the TLR/IL-1R pathway.[3]
The process begins with Kthis compound simultaneously binding to IRAK4 and the E3 ubiquitin ligase, Cereblon (CRBN), forming a ternary complex. This proximity enables the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to IRAK4. The polyubiquitinated IRAK4 is then recognized and degraded by the proteasome.
Caption: Mechanism of action of Kthis compound in the IRAK4 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Kthis compound, as reported in patent documents and scientific literature.
Table 1: In Vitro IRAK4 Degradation
| Cell Line/System | Assay Type | DC50 (nM) | Dmax (%) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Targeted Mass Spectrometry | ~1-2 | ~100 | [4] |
| OCI-LY10 (Lymphoma Cell Line) | Meso Scale Discovery | 0.88 | 101 | [5] |
| Mouse Splenocytes | Targeted Mass Spectrometry | N/A | N/A | [6] |
| Rat Splenocytes | Targeted Mass Spectrometry | N/A | N/A | [6] |
| Dog PBMCs | Targeted Mass Spectrometry | N/A | N/A | [6] |
| Monkey PBMCs | Targeted Mass Spectrometry | N/A | N/A | [6] |
Table 2: Phase 1 Clinical Trial - IRAK4 Degradation in Healthy Volunteers
| Dose | Route of Administration | Mean IRAK4 Reduction in Blood (%) | Timepoint | Reference |
| 600-1600 mg (Single Dose) | Oral | ≥93 | 48 hours | [7] |
| 50-200 mg (Multiple Doses) | Oral (daily for 14 days) | ≥95 | Day 14 | [7] |
| 75 mg (in patients) | Oral (daily for 28 days) | Similar to healthy volunteers | Day 28 | [7] |
Table 3: Inhibition of Cytokine Production in Human PBMCs
| Stimulant | Cytokine | IC50 (nM) | Reference |
| R848 (TLR7/8 agonist) | IL-6 | Potent inhibition | [4] |
| R848 (TLR7/8 agonist) | IL-8 | Potent inhibition | [4] |
| LPS (TLR4 agonist) | IL-6 | Potent inhibition | [4] |
| LPS (TLR4 agonist) | IL-8 | Potent inhibition | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the research and development of Kthis compound.
In Vitro IRAK4 Degradation Assay
Objective: To determine the potency (DC50) and maximal degradation (Dmax) of Kthis compound.
Methodology:
-
Cell Culture: Human PBMCs or other relevant cell lines (e.g., OCI-LY10) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a serial dilution of Kthis compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After incubation, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
IRAK4 Detection: The levels of IRAK4 protein are quantified using a sensitive and specific method such as:
-
Targeted Mass Spectrometry: Provides precise quantification of the target protein.
-
Meso Scale Discovery (MSD) Assay: An electrochemiluminescence-based immunoassay.
-
Western Blotting: A semi-quantitative method.
-
-
Data Analysis: The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are determined by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro IRAK4 degradation assay.
PBMC Isolation and Cytokine Release Assay
Objective: To assess the functional consequence of IRAK4 degradation on inflammatory cytokine production.
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).[8]
-
Cell Culture and Treatment: Isolated PBMCs are cultured and pre-treated with Kthis compound or vehicle control for a defined period.
-
Stimulation: The cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to induce cytokine production.[8]
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay (e.g., Luminex).[9]
-
Data Analysis: The percentage of cytokine inhibition by Kthis compound is calculated relative to the stimulated vehicle control.
Caption: Workflow for the PBMC cytokine release assay.
Mouse Model of LPS-Induced Systemic Inflammation
Objective: To evaluate the in vivo efficacy of Kthis compound in a model of acute inflammation.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Compound Administration: Mice are orally administered with Kthis compound or a vehicle control.
-
LPS Challenge: After a specified time post-dose, mice are challenged with an intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response.[10]
-
Sample Collection: At various time points after the LPS challenge, blood and/or tissue samples are collected.
-
Biomarker Analysis: The levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue homogenates are measured by ELISA.
-
Data Analysis: The reduction in cytokine levels in the Kthis compound-treated group is compared to the vehicle-treated group to determine in vivo efficacy.
Caption: Workflow for the mouse LPS-induced systemic inflammation model.
Conclusion
The intellectual property surrounding Kthis compound provides a strong foundation for its development as a novel therapeutic for immune-inflammatory diseases. The core of this IP lies in the unique chemical structure of Kthis compound, which enables the targeted degradation of IRAK4. The preclinical and clinical data generated to date demonstrate the potent and selective degradation of IRAK4, leading to a broad anti-inflammatory effect. The detailed experimental protocols provide a clear framework for the continued investigation and validation of this promising therapeutic candidate. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand the science and intellectual property behind this innovative IRAK4 degrader.
References
- 1. WO2022174268A1 - Irak4 degraders and uses thereof - Google Patents [patents.google.com]
- 2. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase 1 Data: Kymera Therapeutics’ IRAK4 Degrader Shows Promise in AD, HS - - PracticalDermatology [practicaldermatology.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Proliferation and Production of Cytokine and IgG by Human PBMCs Stimulated with Polysaccharide Extract from Plants Endemic to Gabon [mdpi.com]
- 10. benchchem.com [benchchem.com]
T-474: A Technical Guide to a First-in-Class IRAK4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-474, also known as Kthis compound and SAR444656, is a pioneering, orally bioavailable, heterobifunctional small molecule designed to induce the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] Developed by Kymera Therapeutics in partnership with Sanofi, this compound represents a novel therapeutic modality in the field of targeted protein degradation for the treatment of immune-inflammatory diseases.[1][4] By harnessing the body's ubiquitin-proteasome system, this compound aims to eliminate both the kinase and scaffolding functions of IRAK4, a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[2][5][6] This whitepaper provides an in-depth technical overview of this compound, summarizing key research findings, quantitative data, experimental methodologies, and the underlying signaling pathways.
Chemical Properties
The chemical structure of this compound has been disclosed in scientific publications.
SMILES: CN1C2=C(C=CC=C2C#CCOC3CCN(CC3)CC4CCC(CC4)N5C=C(C(=N5)C(F)F)NC(=O)C6=C7N=C(C=CN7N=C6)N8C[C@H]9C[C@@H]8CO9)N(C%10CCC(=O)NC%10=O)C1=O[7][8]
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that functions as a heterobifunctional degrader.[9] It is composed of a ligand that binds to IRAK4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7][10] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[6] By eliminating the entire IRAK4 protein, this compound is designed to offer a more complete and durable inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors that only block the ATP binding site.[2][4]
Signaling Pathway
IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.[5][11][12] Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the formation of the Myddosome complex.[5][13][14] This complex initiates a downstream signaling cascade, ultimately activating transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.[5][13]
Quantitative Data Summary
Preclinical Data
| Parameter | Value | Cell Line / System | Reference |
| IRAK4 Degradation (DC50) | 0.88 nM | Human PBMCs | --INVALID-LINK-- |
| IRAK4 Degradation (DC50) | 8.9 nM | THP-1 cells (24h) | --INVALID-LINK-- |
| Max IRAK4 Degradation (Dmax) | 101% | Human PBMCs | --INVALID-LINK-- |
Phase 1 Clinical Trial Data (Healthy Volunteers)
| Dosage | IRAK4 Reduction (Mean) | Study Population | Reference |
| 600–1600 mg (single dose) | ≥93% | Healthy Volunteers | [1] |
| 50–200 mg (daily for 14 days) | ≥95% | Healthy Volunteers | [1] |
| 50-200 mg QD (daily for 14 days) | up to 98% | Healthy Subjects | [6] |
Phase 1 Clinical Trial Data (Patients with HS and AD)
| Parameter | Observation | Patient Population | Reference |
| IRAK4 Degradation in Blood | Similar to healthy volunteers | HS and AD patients | [1] |
| IRAK4 Normalization in Skin | Normalized in skin lesions | HS and AD patients | [1] |
Pharmacokinetics
| Parameter | Value | Condition | Reference |
| Plasma Concentration for 80% IRAK4 Reduction | 4.1–5.3 ng/mL | Healthy Subjects | [6] |
| Food Effect (600 mg dose) | Up to 2.57-fold increase in exposure | With high-fat meal | [6] |
| Urinary Excretion | < 1% | Healthy Subjects | [6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the following assays are not fully available in the public domain. The following descriptions are based on the methodologies mentioned in the cited publications.
IRAK4 Degradation Assays
-
Objective: To quantify the potency and efficacy of this compound in degrading IRAK4 protein.
-
Methodology Overview:
-
Human peripheral blood mononuclear cells (PBMCs) or cell lines such as THP-1 are cultured.[9]
-
Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[9]
-
IRAK4 protein levels are measured using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Western Blotting.[9][10]
-
The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are calculated from the dose-response curves.[9]
-
References
- 1. Kymera Therapeutics Announces Publication of Phase 1 Trial Results for Kthis compound (SAR444656), a First-in-Class IRAK4 Degrader, in Nature Medicine | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader Kthis compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kthis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Kthis compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRAK4 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for In-Vitro Assays Using the BT-474 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction: The BT-474 cell line is a human breast ductal carcinoma cell line that is widely used in cancer research. These cells are characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2) and are also estrogen receptor (ER) and progesterone receptor (PR) positive.[1][2] This makes them a valuable in-vitro model for studying HER2-positive breast cancer and for the preclinical evaluation of therapeutic agents targeting the HER2 signaling pathway.[2][3]
These application notes provide detailed protocols for key in-vitro assays using the Bthis compound cell line, including cell proliferation, apoptosis, and migration assays. Additionally, quantitative data from various studies are summarized, and relevant signaling pathways are visualized.
Cell Culture Protocol
Proper cell culture technique is essential for obtaining reliable and reproducible results.
Materials:
-
Bthis compound cells (e.g., ATCC HTB-20)
-
Complete growth medium: ATCC-formulated Hybri-Care Medium supplemented with 10% fetal bovine serum (FBS). Alternatively, RPMI-1640 supplemented with 10% FBS, 10 μg/ml bovine insulin, 1% penicillin, and 1% amphotericin B can be used.[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells:
-
Thaw the cryopreserved vial of Bthis compound cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Maintaining Cultures:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth and medium color. Change the medium every 2-3 days.
-
Bthis compound cells grow in compact, multi-layered colonies and may not form a confluent monolayer.[2]
-
-
Subculturing (Passaging):
-
When cells reach approximately 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new flasks at a density of 2 x 10⁵ cells/mL.
-
Signaling Pathways in Bthis compound Cells
Bthis compound cells are characterized by the overexpression of HER2, which leads to the constitutive activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and migration.
Caption: HER2 Signaling Pathway in Bthis compound Cells.
Quantitative Data Summary
The following tables summarize quantitative data from various in-vitro studies on Bthis compound cells.
Table 1: Proliferation Data
| Parameter | Value | Notes | Reference |
| Doubling Time | ~60-100 hours | Varies depending on culture conditions. | [5] |
| Treatment Effect | |||
| Tamoxifen (1 µM) | Inhibition of cell growth | Assessed by cell counting over several days. | [6] |
| Herceptin (10 µg/ml) | Inhibition of cell growth | Assessed by cell counting over several days. | [6] |
| Tamoxifen + Herceptin | Synergistic inhibition of cell growth | Combination therapy showed greater efficacy than monotherapy. | [6] |
| Lyophilised Camel's Milk | LC50 of 9.76 mg/mL | Cytotoxic activity observed in MTT assay. | [4] |
Table 2: Apoptosis Data
| Treatment | Result | Assay Method | Reference |
| Lapatinib | Decreased BAD S112 phosphorylation | Western Blot | [7] |
| Apigenin (0-60 µM) | Increased sub-G₀/G₁ apoptotic population | Flow Cytometry (PI) | [8] |
| Carbon-ion beam (1 Gy) | Significantly increased apoptosis | Annexin V-FITC | [9] |
| X-ray irradiation (>4 Gy) | Significantly increased apoptosis | Annexin V-FITC | [9] |
| Lyophilised Camel's Milk | Induced apoptosis | Hoechst 3342 staining | [4] |
| GDC-0941 (PI3K inhibitor) | Increased Annexin V positivity | Flow Cytometry | [10] |
| GDC-0941 + GDC-0973 (MEK inhibitor) | More effective induction of apoptosis than GDC-0941 alone | Flow Cytometry | [10] |
Table 3: Migration Data
| Condition | Result | Assay Method | Reference |
| Control (vs. MCF-7 cells) | ~4 times more migratory than MCF-7 cells | Transwell Assay | [11] |
| Doxorubicin (800 nM, 3-hour treatment) | Significantly augmented migration | Transwell Assay | [12] |
| Co-culture with HS5 stromal cells | Over twofold higher migration velocity compared to CCD1069 co-culture | Live-cell imaging | [13] |
Experimental Protocols
Cell Proliferation Assay (Luminescence-Based)
This protocol is based on the principle that the amount of ATP is directly proportional to the number of viable cells.
Caption: Workflow for a Luminescence-Based Cell Proliferation Assay.
Materials:
-
Bthis compound cells in complete growth medium
-
96-well, opaque-walled microplates
-
Test compounds
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Harvest and count Bthis compound cells.
-
Seed the cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and the luminescent reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[3]
-
Analyze the data to determine cell viability, typically by normalizing the luminescent signal of treated cells to that of the vehicle-treated controls.
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.
Caption: Workflow for an Annexin V Apoptosis Assay.
Materials:
-
Treated and control Bthis compound cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in Bthis compound cells by treating with the desired compound for the appropriate duration.
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 670 x g for 5 minutes.[4]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Cell Migration Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Caption: Workflow for a Transwell Cell Migration Assay.
Materials:
-
Bthis compound cells
-
Serum-free medium and complete growth medium
-
24-well Transwell plates (with 8 µm pore size inserts)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (for staining)
-
Microscope
Procedure:
-
The day before the assay, replace the complete medium of Bthis compound cells with serum-free medium and incubate for 18-24 hours.
-
On the day of the assay, harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.[12]
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chambers of the 24-well plate.
-
Add 100 µL of the cell suspension (1 x 10⁴ cells) to the upper chamber (Transwell insert). If testing inhibitory compounds, add them to the cell suspension.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using a microscope and count the number of migrated cells in several random fields of view.
-
Quantify the results by averaging the cell counts from the different fields.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. Bthis compound Cells [cytion.com]
- 3. Human Breast Cell Bthis compound-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Cellosaurus cell line Bthis compound (CVCL_0179) [cellosaurus.org]
- 6. researchgate.net [researchgate.net]
- 7. Survival of HER2-Positive Breast Cancer Cells: Receptor Signaling to Apoptotic Control Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of caspase-dependent extrinsic apoptosis by apigenin through inhibition of signal transducer and activator of transcription 3 (STAT3) signalling in HER2-overexpressing Bthis compound breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin Promotes Migration and Invasion of Breast Cancer Cells through the Upregulation of the RhoA/MLC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for the Use of T-474 (KT-474) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-474, also known as Kthis compound, is a potent and selective, orally bioavailable heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a Proteolysis Targeting Chimera (PROTAC), Kthis compound functions by inducing the ubiquitination and subsequent proteasomal degradation of IRAK4, rather than simply inhibiting its kinase activity. This mechanism effectively ablates both the kinase and scaffolding functions of IRAK4, leading to a robust blockade of downstream inflammatory signaling pathways.[1][2][3] These application notes provide detailed protocols for the use of Kthis compound in cell culture to study its effects on IRAK4 degradation and downstream signaling.
Mechanism of Action
Kthis compound is a heterobifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the Myddosome complex, a critical signaling hub for Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][4][5] Consequently, downstream signaling cascades, including the activation of NF-κB and MAPK pathways, are inhibited, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.[4][6][7][8]
Signaling Pathway
The following diagram illustrates the IRAK4 signaling pathway and the point of intervention by Kthis compound.
Caption: IRAK4 Signaling Pathway and Kthis compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Kthis compound in various cell lines.
Table 1: IRAK4 Degradation Efficiency (DC50)
| Cell Line/Type | DC50 (nM) | Incubation Time | Reference |
| Human PBMCs | 2.1 | Not Specified | [9][10] |
| THP-1 (monocytic) | 8.9 | 24 hours | [11] |
| RAW 264.7 (macrophage) | 4.0 | Not Specified | [7] |
| SU-DHL-1 | 15 | 24 hours | [9] |
| SUP-M2 | 86 | 24 hours | [9] |
Table 2: Inhibition of Cytokine Production (IC50)
| Cell Type | Stimulant | Cytokine | IC50 (nM) | Reference |
| B Cells | CpG-B | IL-6 | 0.8 | [12] |
| Human PBMCs | LPS & R848 | IL-6 | Not Specified | [11] |
Table 3: Recommended Concentration Range for >90% IRAK4 Degradation
| Cell Type | Concentration (nM) | Reference |
| Human PBMCs | 30 | [10][13] |
Experimental Protocols
General Guidelines for Handling Kthis compound
-
Reconstitution: Kthis compound is typically provided as a solid. Reconstitute in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).
Protocol 1: IRAK4 Degradation Assay by Western Blot
This protocol is designed to quantify the reduction of IRAK4 protein levels in cells following treatment with Kthis compound.
Experimental Workflow:
Caption: Workflow for IRAK4 Degradation Assay.
Materials:
-
Cells of interest (e.g., THP-1, human PBMCs)
-
Complete cell culture medium
-
Kthis compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. For example, seed THP-1 cells at 100,000 cells/well.[11]
-
Kthis compound Treatment: The following day, treat the cells with a serial dilution of Kthis compound (e.g., 1 nM to 100 nM). Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[14]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Probe the membrane with an anti-GAPDH antibody as a loading control.
-
-
Imaging and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the loading control.
Protocol 2: Cytokine Inhibition Assay
This protocol measures the effect of Kthis compound on the production of pro-inflammatory cytokines following cell stimulation.
Experimental Workflow:
Caption: Workflow for Cytokine Inhibition Assay.
Materials:
-
Cells of interest (e.g., human PBMCs, RAW 264.7)
-
Complete cell culture medium
-
Kthis compound stock solution
-
Stimulants (e.g., Lipopolysaccharide (LPS), R848, recombinant human IL-1β)
-
Multi-well plates
-
ELISA or Meso Scale Discovery (MSD) kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-8)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates.
-
Kthis compound Pre-treatment: Pre-treat the cells with various concentrations of Kthis compound (e.g., 1 nM to 100 nM) for a specified duration (e.g., 1 to 24 hours).[2] Include a vehicle control.
-
Cell Stimulation: Add the appropriate stimulant to the wells. For example, stimulate RAW 264.7 cells with 0.5 µg/mL LPS.[2] For PBMCs, you can use LPS or R848.[15] For keratinocytes or fibroblasts, 12.5 ng/mL of recombinant human IL-1β can be used.[13]
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6 to 24 hours).[2]
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA or MSD assay according to the manufacturer's instructions.
Conclusion
Kthis compound is a valuable research tool for investigating the role of the IRAK4 signaling pathway in various cellular processes, particularly in the context of inflammation and immunology. The protocols provided here offer a framework for studying the in-cell activity of Kthis compound. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions.
References
- 1. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kymeratx.com [kymeratx.com]
- 10. New IRAK4 degrader for the treatment of autoimmune diseases presented | BioWorld [bioworld.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. kymeratx.com [kymeratx.com]
- 13. kymeratx.com [kymeratx.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for T-474 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of T-474, a potent and selective IRAK4 degrader, in various animal models of inflammatory diseases. This compound is also known as Kthis compound and SAR444656.
Overview of this compound
This compound is a heterobifunctional small molecule that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase and scaffolding protein in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are key drivers of innate immunity and inflammation. By degrading IRAK4, this compound effectively blocks these pro-inflammatory signaling cascades, offering a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.
This compound Dosage in Preclinical Animal Models
The following table summarizes the reported oral dosages of this compound used in various mouse models of inflammatory diseases.
| Animal Model | Species | Dosage | Dosing Regimen | Key Findings | Reference |
| Imiquimod-Induced Psoriasis | Mouse | 30 mg/kg and 100 mg/kg | Twice Daily (BID) | Inhibition of skin thickening | [1] |
| Lipopolysaccharide (LPS)-Induced Acute Lung Injury | Mouse (C57BL/6) | 10 mg/kg and 20 mg/kg | Pre-treatment | Attenuation of lung inflammation | [2][3] |
| Th17-Mediated CNS Inflammation (EAE) | Mouse | 150 mg/kg | Not Specified | Reduction in clinical disease scores | [1] |
Experimental Protocols
Preparation and Administration of this compound for Oral Gavage
A common formulation for oral administration of this compound in rodent studies involves a suspension in a vehicle such as 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water[4].
Materials:
-
This compound powder
-
20% HP-β-CD in sterile water
-
Mortar and pestle or other homogenization equipment
-
Analytical balance
-
Appropriate size gavage needles
Protocol:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
Prepare the 20% HP-β-CD vehicle.
-
Gradually add the this compound powder to the vehicle while triturating or homogenizing to ensure a uniform suspension.
-
Administer the suspension to the mice via oral gavage at the desired volume (typically 5-10 mL/kg). Ensure the suspension is well-mixed before each administration.
Imiquimod-Induced Psoriasis Model
This model mimics the inflammatory skin condition psoriasis.
Experimental Workflow:
Caption: Workflow for the Imiquimod-Induced Psoriasis Model.
Protocol:
-
Animals: Use appropriate mouse strains (e.g., BALB/c or C57BL/6).
-
Induction: Apply a daily topical dose of imiquimod cream (e.g., 5%) to the shaved back and/or ear of the mice for 5 consecutive days[4].
-
Treatment: On day 2, begin oral administration of this compound (30 mg/kg or 100 mg/kg, BID) or the vehicle control. Continue treatment until day 4[4].
-
Endpoint Analysis:
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model is used to study acute inflammatory responses in the lungs.
Protocol:
-
Animals: C57BL/6 mice are commonly used for this model[2].
-
Pre-treatment: Administer this compound (10 mg/kg or 20 mg/kg, p.o.) or vehicle control to the mice[2][3].
-
Induction: After a specified pre-treatment time (e.g., 1-2 hours), induce lung injury by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg)[2].
-
Endpoint Analysis: At a predetermined time point after LPS challenge (e.g., 6-24 hours):
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels (e.g., IL-6, TNF-α).
-
Harvest lung tissue for histological analysis to assess lung injury and for molecular analysis to measure inflammatory markers and IRAK4 levels[2].
-
Th17-Mediated CNS Inflammation (Experimental Autoimmune Encephalomyelitis - EAE) Model
EAE is a widely used model for studying T-cell-mediated autoimmune diseases of the central nervous system, such as multiple sclerosis.
Protocol:
-
Animals: Use susceptible mouse strains like C57BL/6.
-
Endpoint Analysis:
-
Monitor and record clinical scores daily to assess disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis).
-
IRAK4 Signaling Pathway
This compound exerts its anti-inflammatory effects by degrading IRAK4, a key upstream kinase in the TLR/IL-1R signaling pathway. This pathway plays a crucial role in the innate immune response.
Caption: Simplified IRAK4 Signaling Pathway and the Action of this compound.
Pharmacokinetics of this compound in Preclinical Species
Pharmacokinetic studies in preclinical species have demonstrated that this compound is orally bioavailable[6]. In mice, this compound reaches its maximum plasma concentration (Cmax) approximately 2 hours after oral administration, with measurable plasma levels for up to 24 hours[7]. Higher levels of this compound have been observed in tissues such as the liver, kidney, and spleen compared to plasma[8].
Conclusion
This compound is a promising therapeutic candidate that effectively targets the IRAK4 signaling pathway through protein degradation. The provided dosages and protocols serve as a valuable starting point for researchers investigating the efficacy of this compound in relevant animal models of inflammatory diseases. Further optimization of dosing regimens and detailed analysis of pharmacokinetic and pharmacodynamic relationships will be crucial for the continued development of this novel therapeutic agent.
References
- 1. kymeratx.com [kymeratx.com]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kymeratx.com [kymeratx.com]
- 6. kymeratx.com [kymeratx.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for In Vivo Administration of KT-474
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of KT-474, a potent and selective IRAK4 degrader. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of Kthis compound.
Introduction to Kthis compound
Kthis compound is an orally bioavailable heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] By degrading IRAK4, Kthis compound aims to block both the kinase and scaffolding functions of the protein, offering a potentially more profound and durable inhibition of inflammatory signaling compared to traditional kinase inhibitors.[1][3] Preclinical and clinical studies have demonstrated that Kthis compound effectively reduces IRAK4 levels and inhibits the production of inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of Kthis compound observed in various in vivo studies.
Pharmacokinetics of Kthis compound in Preclinical Species and Humans
| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | AUC | Oral Bioavailability (%) | Reference |
| Mouse | Oral | 25 mg/kg | 2.5 ng/mL | 4.1 h | 22 h | 91 ng/mLhr | N/A | [4] |
| Rat | Oral | 10 mg/kg | N/A | N/A | N/A | N/A | 12 | [5] |
| Rat | Intravenous | 2 mg/kg | N/A | N/A | N/A | N/A | N/A | [4] |
| Dog | Oral | N/A | N/A | N/A | N/A | N/A | N/A | [4] |
| Monkey | Oral | N/A | N/A | N/A | N/A | N/A | N/A | [4] |
| Human | Oral | 25 mg | 3.5 ng/mL | 7.3 h | 25 h | 112 ng/mLhr | N/A | [4] |
| Human | Oral | 50 mg - 200 mg (once daily) | N/A | N/A | N/A | N/A | N/A | [5] |
N/A: Data not available in the provided search results.
Pharmacodynamics of Kthis compound in a Mouse Model of LPS-Induced Inflammation
| Species | Administration Route | Dose | Analyte | Readout | Result | Reference |
| Mouse | Oral | 10 mg/kg | IL-6 | Plasma levels | Modest inhibition | [1] |
| Mouse | Oral | 20 mg/kg | IL-6 | Plasma levels | Modest inhibition | [1] |
| Mouse | Oral | N/A | IRAK4 | Spleen tissue | Degradation observed | [1] |
Experimental Protocols
Oral Administration of Kthis compound in Mice
This protocol is based on a study investigating Kthis compound in a lipopolysaccharide (LPS)-induced acute inflammation model in mice.
Materials:
-
Kthis compound
-
Vehicle for oral administration (e.g., 20% HP-β-CD in water)
-
C57BL/6 mice
-
Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)
-
Syringes
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the desired concentration of Kthis compound in the vehicle. For example, to achieve a 10 mg/kg dose in a 20 g mouse with an administration volume of 10 mL/kg, the concentration would be 1 mg/mL.
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise dosing volume. The recommended maximum oral gavage volume for mice is 10 mL/kg.[6][7][8][9]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the Kthis compound formulation.
-
Administer Kthis compound orally at the desired dose (e.g., 10 or 20 mg/kg). In some studies, dosing is performed twice a day.
-
-
Post-Administration Monitoring: Observe the animals for any signs of distress or adverse reactions after administration.
Intravenous Administration of Kthis compound in Rats
This protocol provides a general guideline for the intravenous administration of Kthis compound in rats, based on the formulation information available. Specific details such as infusion rate and volume should be optimized based on laboratory standards and the specific experimental design.
Materials:
-
Kthis compound
-
Vehicle for intravenous administration: 10% DMSO, 40% PEG400, and 50% water.[10]
-
Sprague-Dawley rats
-
Catheters for intravenous infusion
-
Infusion pump
-
Syringes
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare a solution of Kthis compound in the specified vehicle. The concentration should be calculated based on the desired dose and the total volume to be infused.
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein).
-
-
Intravenous Infusion:
-
Connect the catheter to an infusion pump.
-
Administer the Kthis compound solution at a controlled rate. The dose mentioned in preclinical studies is 2 mg/kg.[10]
-
-
Post-Administration Care:
-
After the infusion is complete, withdraw the catheter and provide appropriate post-operative care.
-
Monitor the animal for recovery and any adverse effects.
-
Mouse Model of LPS-Induced Acute Inflammation
This protocol describes the induction of acute inflammation using LPS following Kthis compound administration.
Materials:
-
Kthis compound formulated for oral administration
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice
-
Equipment for blood and tissue collection
Procedure:
-
Kthis compound Administration: Administer Kthis compound orally to the mice as described in Protocol 3.1.
-
LPS Challenge:
-
Four hours after the final Kthis compound administration, induce systemic inflammation by intraperitoneally injecting LPS.[1]
-
A typical dose of LPS is 1 mg/kg.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after the LPS challenge (e.g., 2 hours), collect blood samples for cytokine analysis (e.g., IL-6).
-
Euthanize the mice and collect tissues, such as the spleen, for the analysis of IRAK4 levels by methods like Western blotting.[1]
-
Visualizations
Signaling Pathway of IRAK4 Degradation by Kthis compound
Caption: Mechanism of Kthis compound-mediated IRAK4 degradation and downstream signaling inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of Kthis compound in a mouse inflammation model.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. kymeratx.com [kymeratx.com]
- 5. researchgate.net [researchgate.net]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. olaw.nih.gov [olaw.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Western Blot Analysis of Phospho-ERK1/2 in T-47D Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The T-47D cell line, derived from a human ductal carcinoma, is a well-established model for studying hormone-responsive breast cancer. These cells express estrogen and progesterone receptors, making them invaluable for research into endocrine therapies and the underlying signaling pathways that drive tumor growth. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, where the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a key event in transmitting signals from the cell surface to the nucleus, ultimately influencing cell proliferation, differentiation, and survival. This document provides a detailed protocol for the detection and quantification of phosphorylated ERK1/2 (p-ERK1/2) in T-47D cells using Western blotting.
Signaling Pathway
The ERK1/2 signaling cascade is a central pathway activated by various growth factors and hormones in T-47D cells. Upon ligand binding to receptor tyrosine kinases, a signaling cascade is initiated, leading to the sequential activation of Ras, Raf, and MEK, which in turn phosphorylates and activates ERK1/2. Activated p-ERK1/2 can then translocate to the nucleus to regulate gene expression.
Application Notes and Protocols for T-474 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-474 (also known as SAR444656) is a potent and selective heterobifunctional small molecule degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound induces the degradation of IRAK4 through the ubiquitin-proteasome system, offering a powerful tool to study the downstream effects of IRAK4 removal.[4][5] Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, this compound eliminates the entire IRAK4 protein, thereby inhibiting both its kinase and scaffolding functions.[3][6] This makes it a valuable reagent for investigating the role of IRAK4 in cellular signaling, particularly in the context of Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways implicated in various autoimmune and inflammatory diseases.[1][2][7]
These application notes provide a comprehensive guide for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments to study IRAK4 and its interacting partners.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Type/System | Notes | Reference |
| IRAK4 Degradation | ||||
| DC50 | 0.88 nM | THP-1 cells | DC50 is the concentration for 50% maximal degradation. | [4] |
| Dmax | 101% | THP-1 cells | Dmax is the maximum degradation percentage. | [4] |
| DC50 | 4.0 nM | RAW 264.7 cells | Half-maximal degradation concentration. | [1] |
| Pharmacodynamics | ||||
| IRAK4 Reduction in Blood | Up to 98% | Healthy Adults | Observed at 50-200 mg daily doses. | [5] |
| Plasma Concentration for 80% IRAK4 Reduction | 4.1-5.3 ng/mL | Healthy Adults | [5] | |
| Functional Inhibition | ||||
| Inhibition of IL-6 and IL-8 production | Superior to IRAK4 kinase inhibitor PF-06550833 | R848- or LPS-stimulated PBMCs | [1] | |
| Inhibition of NF-kB activation (phospho-p65) | Effective | CpG-B stimulated B cells | [1] |
Signaling Pathway
This compound targets IRAK4, a critical component of the Myddosome complex, which is essential for signal transduction downstream of TLRs and the IL-1R.[2] Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits IRAK family members, including IRAK4, leading to the activation of downstream signaling cascades like NF-κB and the production of pro-inflammatory cytokines.[2] this compound-mediated degradation of IRAK4 disrupts this signaling pathway.
Caption: this compound induces IRAK4 degradation via the ubiquitin-proteasome system, blocking TLR/IL-1R signaling.
Experimental Protocols
Immunoprecipitation of IRAK4 after this compound Treatment
This protocol is designed to isolate IRAK4 from cell lysates to assess its levels following treatment with this compound.
Materials:
-
Cells expressing IRAK4 (e.g., THP-1, PBMCs)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-IRAK4 antibody for immunoprecipitation
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating platform or rocker
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency (e.g., 70-80%).
-
Treat cells with the desired concentration of this compound (e.g., 1-100 nM) or vehicle control for a specified duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[4]
-
Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a suitable method (e.g., BCA assay).
-
Normalize the protein concentration of all samples.
-
-
Immunoprecipitation:
-
To a pre-determined amount of protein lysate (e.g., 500 µg - 1 mg), add the anti-IRAK4 antibody.
-
In a separate tube, add an equivalent amount of control IgG to the same amount of lysate as a negative control.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add an appropriate amount of pre-washed Protein A/G beads to each tube.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual supernatant.
-
-
Elution:
-
Resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against IRAK4 to confirm its presence and assess the extent of degradation.
-
Co-Immunoprecipitation to Identify IRAK4 Interacting Proteins
This protocol can be used to investigate how this compound affects the interaction of IRAK4 with its binding partners.
Procedure:
Follow the immunoprecipitation protocol above with the following modifications:
-
Lysis Buffer: Use a non-denaturing lysis buffer (e.g., a buffer with a milder detergent like Triton X-100 or NP-40) to preserve protein-protein interactions.
-
Washing: Perform washes with the non-denaturing lysis buffer. Be mindful that extensive washing can disrupt weak interactions.
-
Analysis: After elution, perform SDS-PAGE and Western blotting. Probe the membrane not only with an anti-IRAK4 antibody but also with antibodies against known or suspected interacting proteins (e.g., MyD88).
Experimental Workflow and Logic Diagrams
Caption: A stepwise workflow for performing immunoprecipitation experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader Kthis compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 7. dermatologytimes.com [dermatologytimes.com]
Application Notes and Protocols: Flow Cytometry Analysis of KT-474 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-474 is a potent and selective, orally bioavailable heterobifunctional degrader of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[1][2][3] IRAK4 is a critical component of the Myddosome, playing a key role in mediating signaling from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are implicated in various inflammatory and autoimmune diseases.[1][2][3][4] Unlike traditional kinase inhibitors that only block the kinase function, Kthis compound degrades the entire IRAK4 protein, thus inhibiting both its kinase and scaffolding functions.[3][5] This complete shutdown of IRAK4 signaling leads to the inhibition of downstream pathways such as NF-κB and the release of pro-inflammatory cytokines and chemokines.[2][3] Flow cytometry is a powerful tool to quantitatively assess the cellular effects of Kthis compound treatment, including its impact on cell cycle progression, apoptosis, and the expression of specific cell surface and intracellular proteins.[6][7][8][9][10]
These application notes provide detailed protocols for analyzing the effects of Kthis compound on cultured cells using flow cytometry. The provided methodologies can be adapted for various cell types relevant to inflammation and oncology research.
Data Presentation
The following tables summarize the expected quantitative outcomes of Kthis compound treatment on key cellular parameters, based on its mechanism of action. These tables are intended to serve as templates for presenting experimental data.
Table 1: Effect of Kthis compound on Cell Cycle Distribution
| Treatment Group | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (e.g., DMSO) | 0 | Value | Value | Value |
| Kthis compound | 1 | Value | Value | Value |
| Kthis compound | 10 | Value | Value | Value |
| Kthis compound | 100 | Value | Value | Value |
Table 2: Effect of Kthis compound on Apoptosis
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (e.g., DMSO) | 0 | Value | Value | Value |
| Kthis compound | 1 | Value | Value | Value |
| Kthis compound | 10 | Value | Value | Value |
| Kthis compound | 100 | Value | Value | Value |
Table 3: Effect of Kthis compound on IRAK4 Protein Expression
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of IRAK4 | % IRAK4 Positive Cells |
| Vehicle Control (e.g., DMSO) | 0 | Value | Value |
| Kthis compound | 1 | Value | Value |
| Kthis compound | 10 | Value | Value |
| Kthis compound | 100 | Value | Value |
Signaling Pathway and Experimental Workflow
Caption: Kthis compound mediated degradation of IRAK4 and downstream signaling.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study. For inflammatory research, human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are suitable.[5] For oncology studies, relevant cancer cell lines can be used.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of Kthis compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of Kthis compound in a complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM).
-
Treatment: Replace the existing medium with the medium containing various concentrations of Kthis compound.[11] Include a vehicle-treated control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The optimal incubation time will depend on the cell type and the specific endpoint being measured.[11]
II. Protocol for Cell Cycle Analysis
This protocol utilizes propidium iodide (PI) staining to analyze DNA content and determine the cell cycle distribution.[12]
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium. Wash the cells with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium.[11]
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS.[11]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells for at least 30 minutes at 4°C.
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 0.5 mL of PI staining solution containing RNase A.[12] RNase A is crucial for degrading RNA to ensure that PI staining is specific to DNA.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[12]
-
Flow Cytometry Analysis:
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
III. Protocol for Apoptosis Analysis
This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[11][13]
-
Cell Harvesting: Harvest adherent and suspension cells as described in the cell cycle protocol.
-
Washing: Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use appropriate laser and filter settings for FITC and PI.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software to generate a dot plot of Annexin V-FITC versus PI. Gate the populations to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
IV. Protocol for Intracellular IRAK4 Expression
This protocol describes the intracellular staining of IRAK4 to measure its degradation following Kthis compound treatment.
-
Cell Harvesting and Washing: Harvest and wash cells as previously described.
-
Surface Staining (Optional): If co-staining for surface markers, incubate cells with fluorescently conjugated antibodies against surface antigens for 30 minutes at 4°C. Wash the cells with FACS buffer.
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing an anti-IRAK4 antibody conjugated to a fluorophore.
-
Incubate for 30-60 minutes at 4°C in the dark.[15]
-
-
Washing: Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
-
Acquire a minimum of 100,000 events per sample for reliable data.[15]
-
-
Data Analysis: Use appropriate software to gate on the cell population of interest and determine the percentage of IRAK4 positive cells and the mean fluorescence intensity (MFI) of IRAK4 staining.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Kthis compound—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening - KCAS Bio [kcasbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In-Vivo Imaging Studies: Clarifying the Role of T-474
Note to the Reader: Initial searches for "T-474" in the context of in-vivo imaging have revealed a common point of confusion. This compound, also known as Kthis compound, is a therapeutic molecule—an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrader—currently under investigation for the treatment of autoimmune diseases.[1][2][3][4][5][6] It is not an imaging agent itself. The term "Bthis compound" refers to a human breast cancer cell line widely used in preclinical research, including the development and testing of various in-vivo imaging agents and cancer therapies.[7][8][9][10][11][12][13]
This document will therefore address the likely intent of the query by:
-
Providing a brief overview of the therapeutic agent Kthis compound and its mechanism of action.
-
Presenting detailed protocols for conducting in-vivo imaging studies using the Bthis compound cell line as a xenograft model, a standard application in drug development and imaging research.
Section 1: Understanding Kthis compound (this compound)
Kthis compound is a potent, selective, and orally bioavailable heterobifunctional degrader of IRAK4.[1][4] IRAK4 is a critical protein in the signaling pathways of toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are central to the innate immune system.[1][5] By degrading IRAK4, Kthis compound aims to block these inflammatory pathways more comprehensively than traditional inhibitors.[3][5] Its development focuses on treating immune-inflammatory diseases such as atopic dermatitis and hidradenitis suppurativa.[1][5]
Mechanism of Action: IRAK4 Signaling Pathway
The diagram below illustrates the signaling cascade involving IRAK4, which is targeted by Kthis compound. Activation of TLRs or IL-1Rs leads to the formation of the Myddosome complex, where IRAK4 plays a crucial role in both scaffolding and kinase functions, ultimately leading to the release of pro-inflammatory cytokines.[1]
Caption: IRAK4 signaling pathway targeted by the degrader Kthis compound.
Pharmacokinetics and Pharmacodynamics of Kthis compound
While not an imaging agent, the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Kthis compound are crucial for its therapeutic effect, which could be monitored using various in-vivo imaging techniques. The following table summarizes key PK/PD parameters from a Phase 1 study in healthy adults.[2][4][6][14]
| Parameter | Value | Conditions |
| Time to Max. Concentration (Tmax) | 7–24 hours | Single doses (25–1600 mg, fasted)[14] |
| Terminal Half-Life (t½) | ~25–42 hours | Single doses (fasted)[14] |
| Bioavailability | Increased up to 2.57-fold with a high-fat meal | 600 mg dose[2][4][14] |
| Steady State | Achieved after 7 days of daily dosing | Multiple ascending doses[2][4] |
| IRAK4 Degradation | Up to 98% reduction in blood | 50–200 mg once-daily doses[2][4] |
| Target Concentration for 80% IRAK4 reduction | 4.1–5.3 ng/mL | Plasma concentration[2][4] |
Section 2: Protocols for In-Vivo Imaging Using Bthis compound Xenograft Models
This section provides a detailed protocol for a typical in-vivo imaging study using the Bthis compound breast cancer cell line, which overexpresses the HER2 receptor, making it an excellent model for testing HER2-targeted imaging agents or therapies.[13]
Experimental Workflow
The general workflow for an in-vivo imaging study involving a Bthis compound xenograft model is outlined below. This process includes cell culture, animal model creation, imaging agent administration, image acquisition, and data analysis.[15][16]
Caption: Workflow for a typical preclinical in-vivo imaging study.
Detailed Experimental Protocols
1. Cell Culture and Preparation
-
Cell Line: Bthis compound (human breast ductal carcinoma).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Some protocols may require additional insulin.[8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash with sterile PBS and resuspend in a serum-free medium or PBS for injection. Perform a cell count using a hemocytometer and assess viability (should be >95%).
2. Animal Model and Tumor Implantation
-
Animal Strain: Immunocompromised mice (e.g., NCr-nu/nu, NSG, or BALB/c nude mice), typically 6-8 weeks old.
-
Implantation: Anesthetize the mouse (e.g., using isoflurane). Inject 1-5 x 10^6 Bthis compound cells in a volume of 50-100 µL subcutaneously into the flank or orthotopically into the mammary fat pad.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2. Proceed with imaging when tumors reach a volume of approximately 100-300 mm³.[15]
3. Imaging Procedure
-
Imaging Agent Preparation: Prepare the imaging agent (e.g., a fluorescently labeled antibody or a radiotracer) according to the manufacturer's or synthesis protocol. The dose will be agent-specific.
-
Administration: Administer the imaging agent to the tumor-bearing mice, typically via intravenous (tail vein) injection.
-
Imaging Modality: The choice of imaging modality (e.g., PET, SPECT, fluorescence imaging) will depend on the properties of the imaging agent.[17]
-
Image Acquisition:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).[18]
-
Place the animal in the imaging system. Maintain body temperature using a heating pad.[18][19]
-
Acquire images at one or more time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the agent's pharmacokinetics and tumor accumulation.[20]
-
For fluorescence imaging, select appropriate excitation and emission filters. For PET/CT, a CT scan is typically performed for anatomical co-registration.[21][22]
-
4. Data and Biodistribution Analysis
-
Image Analysis:
-
Reconstruct the acquired images using the system's software.
-
Draw Regions of Interest (ROIs) over the tumor and other relevant organs (e.g., liver, kidneys, muscle) on the images.
-
Quantify the signal intensity within each ROI. For PET, this is often expressed as the percentage of the injected dose per gram of tissue (%ID/g). For fluorescence, it may be radiant efficiency or a similar metric.[20][23]
-
-
Ex-Vivo Biodistribution (for confirmation):
-
At the final imaging time point, euthanize the mice.
-
Dissect the tumor and key organs (blood, heart, lungs, liver, spleen, kidneys, muscle, etc.).[16][24]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter (for radiotracers) or fluorescence using an imaging system (for fluorescent probes).
-
Calculate the uptake as %ID/g for each tissue.
-
Example Biodistribution Data Presentation
The following table shows an example of how quantitative biodistribution data from an imaging study might be presented. The values are hypothetical but represent typical data structure for comparing uptake in different tissues over time.
| Tissue | Uptake at 4h (%ID/g ± SD) | Uptake at 24h (%ID/g ± SD) | Uptake at 72h (%ID/g ± SD) |
| Blood | 10.5 ± 2.1 | 3.2 ± 0.8 | 0.5 ± 0.2 |
| Bthis compound Tumor | 8.2 ± 1.5 | 15.8 ± 3.1 | 12.1 ± 2.5 |
| Liver | 12.3 ± 2.5 | 9.5 ± 1.9 | 6.8 ± 1.4 |
| Spleen | 2.1 ± 0.4 | 3.5 ± 0.7 | 2.9 ± 0.6 |
| Kidneys | 5.6 ± 1.1 | 2.1 ± 0.5 | 1.0 ± 0.3 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Tumor-to-Muscle Ratio | 10.3 | 26.3 | 30.3 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics and Pharmacodynamics of Kthis compound, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader Kthis compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Development of 52Mn Labeled Trastuzumab for Extended Time Point PET Imaging of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Actinium Pharma: ATNM-400 active in hard-to-treat breast cancer | ATNM Stock News [stocktitan.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dual-Labeled Trastuzumab-Based Imaging Agent for the Detection of Human Epidermal Growth Factor Receptor 2 Overexpression in Breast Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. neb.com [neb.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. findsnews.com [findsnews.com]
- 20. Longitudinal evaluation of the biodistribution and cellular internalization of the bispecific CD3xTRP1 antibody in syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 22. youtube.com [youtube.com]
- 23. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: T-474 (KT-474) in Combination Therapy
For Research Use Only.
Introduction
T-474, also known as Kthis compound or KYM-001, is a potent and selective, orally bioavailable heterobifunctional protein degrader that targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By inducing the degradation of IRAK4, Kthis compound ablates both its kinase and scaffolding functions, which are crucial for signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This mechanism of action provides a rationale for its investigation in inflammatory diseases and malignancies dependent on the Myddosome signaling complex.
Recent preclinical studies have explored the therapeutic potential of Kthis compound in combination with other targeted agents, particularly in the context of MYD88-mutant B-cell lymphomas. This document provides a summary of the available data and detailed protocols for the evaluation of Kthis compound in combination therapies.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of Kthis compound (KYM-001) in Combination with a BTK Inhibitor in MYD88-Mutant ABC-DLBCL
| Experimental Model | Treatment Group | Outcome Measure | Result | Reference |
| OCI-LY10 (MYD88/CD79 mutant) Cell Line | Subtherapeutic KYM-001 + Ibrutinib | Apoptosis | Increased apoptosis compared to single agents | |
| OCI-LY10 Xenograft Model | Subtherapeutic KYM-001 + Ibrutinib | Tumor Volume | Tumor regression | [1] |
Note: Specific quantitative data for tumor growth inhibition percentages were not available in the reviewed abstracts. The in vivo results are based on graphical representation from a presentation.
Signaling Pathway
The combination of Kthis compound and a Bruton's tyrosine kinase (BTK) inhibitor, such as ibrutinib, targets two critical nodes in the B-cell receptor (BCR) and TLR/IL-1R signaling pathways that are constitutively active in MYD88-mutant Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
Caption: Dual inhibition of Myddosome and BCR signaling pathways.
Experimental Protocols
In Vitro Apoptosis Assay in DLBCL Cell Lines
Objective: To quantify the synergistic induction of apoptosis by Kthis compound and a BTK inhibitor in MYD88-mutant DLBCL cell lines.
Materials:
-
OCI-LY10 cell line (or other relevant MYD88-mutant DLBCL cell line).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Kthis compound (KYM-001).
-
BTK inhibitor (e.g., Ibrutinib).
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI).
-
Flow cytometer.
Protocol:
-
Cell Culture: Culture OCI-LY10 cells in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Drug Treatment: Treat cells with subtherapeutic concentrations of Kthis compound, the BTK inhibitor, the combination of both, or vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
In Vivo Xenograft Model in Mice
Objective: To evaluate the in vivo efficacy of Kthis compound in combination with a BTK inhibitor on tumor growth in a MYD88-mutant ABC-DLBCL xenograft model.
Materials:
-
OCI-LY10 cells.
-
Immunocompromised mice (e.g., NOD/SCID).
-
Matrigel.
-
Kthis compound (KYM-001).
-
BTK inhibitor (e.g., Ibrutinib).
-
Vehicle solution.
Protocol:
-
Tumor Implantation: Subcutaneously implant OCI-LY10 cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle, Kthis compound alone, BTK inhibitor alone, Combination).
-
Dosing: Administer Kthis compound (orally, once daily) and the BTK inhibitor at their respective subtherapeutic doses.
-
Tumor Measurement: Measure tumor volume and body weight at regular intervals.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Workflow for in vivo combination therapy xenograft study.
References
Application Notes and Protocols for T-474 in Target Engagement Assays
Introduction
T-474 (also known as SAR444656) is a potent, selective, and orally bioavailable heterobifunctional small molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by recruiting IRAK4 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein.[3][4] IRAK4 is a critical kinase and scaffolding protein in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are central to the innate immune response.[1][4][5][6] By degrading IRAK4, this compound effectively abolishes both its kinase and scaffolding functions, offering a potentially superior therapeutic approach compared to traditional kinase inhibitors that only block the active site.[1][2][6] This mechanism has shown promise in treating a range of immune-inflammatory diseases, including hidradenitis suppurativa (HS) and atopic dermatitis (AD).[3][7][8]
Confirming that a molecule like this compound engages its intended target within a cellular environment is a critical step in drug development. Target engagement assays provide direct evidence of a drug binding to its target protein and can be used to establish structure-activity relationships, determine cellular potency, and understand the mechanism of action.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[10][11][12] The core principle of CETSA is that the binding of a ligand (e.g., this compound) to its target protein (IRAK4) confers thermal stability, increasing the protein's melting temperature (Tm).[10]
These application notes provide detailed protocols for utilizing this compound to assess IRAK4 target engagement, with a primary focus on the CETSA methodology.
Quantitative Data Summary for this compound
The following tables summarize key quantitative parameters for this compound, demonstrating its potency in degrading IRAK4 and inhibiting downstream signaling pathways.
Table 1: IRAK4 Degradation Potency
| Parameter | Cell Line/System | Value | Reference |
| DC₅₀ (Degradation) | THP-1 Cells | 0.88 nM | [5] |
| DC₅₀ (Degradation) | RAW 264.7 Cells | 4.0 nM | [3] |
| Dₘₐₓ (Max Degradation) | THP-1 Cells | 101% | [5] |
| Plasma Concentration for 80% IRAK4 Reduction | Healthy Adults | 4.1–5.3 ng/mL | [13] |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum percentage of protein degradation observed.
Table 2: Inhibition of Cytokine Production
| Parameter | Cell System | Stimulant | Cytokine | Value | Reference |
| IC₅₀ (Inhibition) | Human PBMCs | R848 or LPS | IL-6 | Potent Inhibition (Value not specified) | [3] |
| IC₅₀ (Inhibition) | Human PBMCs | R848 or LPS | IL-8 | Potent Inhibition (Value not specified) | [3] |
-
IC₅₀: Half-maximal inhibitory concentration.
-
PBMCs: Peripheral Blood Mononuclear Cells.
-
LPS: Lipopolysaccharide.
Signaling Pathway and Mechanism of Action
This compound is designed to intercept the TLR/IL-1R signaling cascade by eliminating the central IRAK4 protein. The diagram below illustrates this pathway and the intervention point of this compound.
Caption: IRAK4 signaling pathway and this compound's degradation mechanism.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the typical workflow for a CETSA experiment to measure this compound target engagement with IRAK4.
References
- 1. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader Kthis compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 7. drughunter.com [drughunter.com]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. kinampark.com [kinampark.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of KT-474: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of KT-474. Given that Kthis compound is classified as a Biopharmaceutics Classification System (BCS) class IV compound, it inherently possesses low solubility and moderate permeability, which can present challenges during experimentation.[1][2] This guide aims to directly address and provide solutions for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is Kthis compound and why is its solubility a concern?
A1: Kthis compound is a potent and selective, orally bioavailable heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a critical mediator in inflammatory signaling pathways, making Kthis compound a promising therapeutic agent for autoimmune diseases.[4][5] However, it is a BCS Class IV compound, meaning it has both low solubility and low permeability, which can lead to challenges in achieving desired concentrations for in vitro and in vivo studies, and may result in low bioavailability.[1][2]
Q2: What are the known physicochemical properties of Kthis compound?
A2: While a comprehensive public data sheet is not available, literature describes Kthis compound as a compound with a molecular weight of 865.93 g/mol .[6] Its calculated LogP is 3.9883, suggesting a lipophilic nature which contributes to its low aqueous solubility.[6]
Q3: Has Kthis compound shown to be effective despite its solubility issues?
A3: Yes. Despite its classification as a BCS Class IV compound, Kthis compound has demonstrated robust IRAK4 degradation in blood and has shown promise in Phase 1 and 2 clinical trials for treating conditions like atopic dermatitis and hidradenitis suppurativa.[1] This indicates that with appropriate formulation strategies, its solubility challenges can be overcome to achieve therapeutic efficacy.
Troubleshooting Guide: Solubility Issues with Kthis compound
This guide addresses specific problems you might encounter when working with Kthis compound in the lab.
Problem 1: Kthis compound is not dissolving in my aqueous buffer.
-
Cause: Kthis compound has low intrinsic aqueous solubility.
-
Solution:
-
Use of Organic Solvents: For stock solutions, utilize an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of poorly soluble compounds.[5]
-
Working Concentration: When diluting the stock solution into an aqueous buffer for your experiment, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent effects on your assay.
-
pH Adjustment: Investigate the pH-solubility profile of Kthis compound. Although specific data is not publicly available, many compounds exhibit changes in solubility at different pH values.
-
Problem 2: My Kthis compound solution is precipitating upon dilution in cell culture media.
-
Cause: The aqueous nature of cell culture media can cause poorly soluble compounds to precipitate out of solution, especially when the final concentration is above its aqueous solubility limit.
-
Solution:
-
Formulation with Excipients: For in vitro studies, consider using solubilizing agents. Preclinical studies have utilized formulations containing excipients to improve the solubility and bioavailability of similar compounds.[5]
-
Serial Dilutions: Prepare intermediate dilutions in a solvent system that is compatible with your final assay medium to avoid a sharp decrease in solubility.
-
Problem 3: I am observing inconsistent results in my in vivo studies.
-
Cause: Poor solubility can lead to variable absorption and bioavailability, resulting in inconsistent plasma concentrations.
-
Solution:
-
Optimized Formulation: For oral administration in preclinical models, specific formulations have been developed. One such formulation mentioned in the literature for a similar compound involved a mixture of 20% HP-β-CD (hydroxypropyl-β-cyclodextrin) in water.[5] For intravenous administration, a formulation of 10% DMSO, 40% PEG400, and 50% water has been used.[5]
-
Food Effect: Be aware of potential food effects. For Kthis compound, administration with a high-fat meal significantly increased its exposure, which is a common characteristic of poorly soluble drugs.[1][2]
-
Quantitative Data Summary
The following table summarizes key quantitative data related to Kthis compound's properties and formulation.
| Parameter | Value/Description | Reference |
| Molecular Weight | 865.93 g/mol | [6] |
| BCS Classification | Class IV (Low Solubility, Moderate Permeability) | [1][2] |
| Calculated LogP | 3.9883 | [6] |
| In Vivo Oral Formulation (Preclinical) | 20% HP-β-CD in 80% water | [5] |
| In Vivo Intravenous Formulation (Preclinical) | 10% DMSO / 40% PEG400 / 50% water | [5] |
| Food Effect (600 mg dose) | Up to 2.57-fold increase in exposure with a high-fat meal | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Kthis compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of Kthis compound for subsequent dilution.
-
Materials:
-
Kthis compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, high-quality microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of Kthis compound powder in a sterile container.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the Kthis compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Workflow for Solubility Assessment
-
Objective: To determine the approximate solubility of Kthis compound in a specific aqueous buffer.
-
Materials:
-
Kthis compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a series of dilutions of the Kthis compound stock solution in the aqueous buffer.
-
Incubate the solutions for a set period (e.g., 2 hours) at a controlled temperature to allow for equilibration.
-
Centrifuge the samples to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Quantify the concentration of Kthis compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
The highest concentration at which no precipitation is observed is the approximate solubility in that buffer.
-
Visualizations
Caption: Simplified IRAK4 signaling pathway and the mechanism of action of Kthis compound.
Caption: Experimental workflow for assessing the solubility of Kthis compound.
References
- 1. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Optimizing KT-474 Concentration for IC50 Determination
This technical support center is designed for researchers, scientists, and drug development professionals utilizing KT-474 in their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the generation of reliable and reproducible IC50 data.
Frequently Asked Questions (FAQs)
Q1: What is Kthis compound and what is its mechanism of action?
Kthis compound is a potent and selective, orally bioavailable heterobifunctional small molecule that functions as a degrader of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical kinase involved in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which play a key role in innate immunity and inflammation.[1][2][4][5] Unlike typical kinase inhibitors that only block the enzymatic activity, Kthis compound targets IRAK4 for degradation by the ubiquitin-proteasome system, thereby eliminating both its kinase and scaffolding functions.[1][3][4][6] This mechanism leads to a broad inhibition of pro-inflammatory cytokine and chemokine production.[1][2][7]
Q2: What are the expected IC50 and DC50 values for Kthis compound?
The half-maximal inhibitory concentration (IC50) for Kthis compound typically refers to the inhibition of cytokine production, while the half-maximal degradation concentration (DC50) refers to the reduction of IRAK4 protein levels. These values can vary depending on the cell type, assay conditions, and treatment duration.
| Parameter | Cell Line/System | Value | Reference |
| DC50 | THP-1 cells | 0.88 nM | [4] |
| DC50 | RAW 264.7 cells | 4.0 nM | [1] |
| IC50 (IRAK4 reduction in blood) | Lymphocytes | 1.41 ng/mL | [6] |
| IC50 (IRAK4 reduction in blood) | Monocytes | 1.48 ng/mL | [6] |
| IC50 (IRAK4 reduction in blood) | PBMCs | 1.26 ng/mL | [6] |
Q3: Why are my Kthis compound IC50 values inconsistent across experiments?
Inconsistent IC50 values are a common issue in pharmacological studies and can stem from various factors.[8] Key contributors to variability include:
-
Cell-based factors: Cell line integrity, passage number, cell density, and overall cell health.
-
Assay conditions: Variations in incubation time, temperature, media, and serum lots.[8]
-
Compound handling: Improper storage, repeated freeze-thaw cycles, and inaccurate dilutions of Kthis compound.[8]
-
Pipetting and equipment: Inaccurate liquid handling and uncalibrated plate readers.[9]
-
Data analysis: Incorrect curve fitting and normalization.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during IC50 determination with Kthis compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and practice consistent pipetting techniques. - To minimize edge effects, consider not using the outer wells of the plate for experimental samples, or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[10] |
| No dose-response curve or a very shallow curve | Incorrect concentration range of Kthis compound, inactive compound, or issues with the assay readout. | - Perform a preliminary experiment with a broad range of Kthis compound concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to identify the effective range.[11][12] - Prepare fresh dilutions of Kthis compound from a validated stock solution for each experiment.[8] - Verify the functionality of your detection reagents and instrument. |
| IC50 values are significantly different from published data | Differences in experimental conditions such as cell type, seeding density, treatment duration, or the specific assay used. | - Standardize your experimental protocol and ensure all parameters are consistent with established methods. - If using a different cell line, the IC50 value may inherently differ. - Confirm that the endpoint being measured (e.g., specific cytokine level) is appropriate for the expected biological effect of Kthis compound. |
| Incomplete inhibition at the highest concentration | Solubility issues with Kthis compound at high concentrations or the biological response is not fully dependent on IRAK4. | - Ensure Kthis compound is fully dissolved in the vehicle (e.g., DMSO) before preparing serial dilutions in the culture medium.[13] - Check for precipitation of the compound in the wells at high concentrations. - Consider that the measured pathway may have IRAK4-independent components. |
Experimental Protocols
Detailed Methodology for Determining IC50 of Kthis compound via Cytokine Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory effect of Kthis compound on the production of a specific cytokine (e.g., IL-6) in a relevant cell line (e.g., THP-1 or PBMCs).
Materials:
-
Kthis compound
-
Appropriate cell line (e.g., THP-1 monocytes or human PBMCs)
-
Complete cell culture medium
-
Stimulant (e.g., Lipopolysaccharide (LPS) or R848)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture and harvest cells according to standard protocols.
-
Count the cells and adjust the density to the desired concentration in complete culture medium.
-
Seed the cells into a 96-well plate and incubate for the appropriate time to allow for adherence or recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Kthis compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Kthis compound in complete culture medium to achieve a range of final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM).[10]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Kthis compound concentration) and a no-treatment control.[11]
-
Carefully add the prepared Kthis compound dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time to allow for IRAK4 degradation before stimulation.
-
-
Stimulation:
-
Add the stimulant (e.g., LPS) to all wells except for the unstimulated control.
-
Incubate for the optimal time to induce cytokine production.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of the cytokine of interest using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data by expressing the cytokine levels in the Kthis compound-treated wells as a percentage of the vehicle-treated, stimulated control (set to 100%).
-
Plot the percentage of inhibition against the logarithm of the Kthis compound concentration.
-
Use non-linear regression analysis with a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Visualizations
Caption: Experimental workflow for determining the IC50 of Kthis compound.
Caption: Simplified signaling pathway of IRAK4 and the mechanism of action of Kthis compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader Kthis compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 6. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. benchchem.com [benchchem.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: T-474 Off-Target Effects Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected results or potential off-target effects while working with T-474 (also known as Kthis compound), a potent and selective IRAK4 degrader. This compound is a heterobifunctional degrader developed for the treatment of TLR/IL-1R-driven immune-inflammatory diseases.[1][2][3][4][5] While designed for high selectivity, all targeted therapies have the potential for off-target effects. This guide offers troubleshooting strategies and frequently asked questions to help identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our cell-based assays that is inconsistent with IRAK4 degradation. How can we determine if this is an off-target effect?
A1: Unexpected cellular phenotypes can arise from various factors. A systematic approach is crucial to distinguish between on-target and off-target effects. Here are some recommended steps:
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment.[6] This involves re-introducing an inhibitor-resistant version of the target protein. If the phenotype is reversed, it strongly suggests an on-target effect.[6]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct IRAK4 inhibitors. If multiple inhibitors targeting IRAK4 produce the same phenotype, it is more likely to be an on-target effect.[6]
-
Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential.[6] However, be aware that off-target effects can also be dose-dependent.[6]
-
Kinase Profiling: To directly identify potential off-target kinases, consider comprehensive kinase profiling assays. These screen the compound against a large panel of kinases to determine its selectivity.[6][7]
Q2: Our in vitro biochemical assay results with this compound do not correlate with our cell-based assay findings. What could be the cause of this discrepancy?
A2: Discrepancies between biochemical and cell-based assays are a common challenge in drug development.[7] Several factors can contribute to this:
-
ATP Concentrations: Biochemical assays are often conducted at low ATP concentrations that may not reflect the high intracellular ATP levels, which can outcompete ATP-competitive inhibitors.[7]
-
Cellular Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which would reduce its intracellular concentration.[7]
-
Target Expression and Activity: The target protein, IRAK4, may not be expressed or active in the cell line being used.[7]
Q3: How can we proactively identify potential off-target effects of this compound in our experimental system?
A3: Proactive identification of off-target effects is key to ensuring the accurate interpretation of your results.[7] Consider the following approaches:
-
Kinome-Wide Profiling: A kinase selectivity profile, screening this compound against a large panel of kinases, is a common and effective approach.[7]
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein interactions, including off-target kinases.[7]
Q4: What are the best practices for designing experiments to minimize the impact of potential off-target effects of this compound?
A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[7] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[7]
Quantitative Data Summary
The following tables summarize key data related to this compound's activity and clinical observations.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| IRAK4 Degradation | THP-1 cells | DC50 | 0.88 nM | [8] |
| IL-6 Production Inhibition | LPS/R848-stimulated PBMCs | IC50 | Maintained after washout | [8] |
Table 2: this compound Phase 1 Clinical Trial Observations in Healthy Volunteers
| Parameter | Dose | Observation | Reference |
| IRAK4 Degradation | 50-200 mg QD | Up to 98% mean reduction in blood | [4] |
| Cytokine Inhibition | 100 mg (MAD) | 85% inhibition of ex vivo induction | |
| Safety Profile | Multiple Ascending Doses | Favorable safety profile |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for an in vitro kinase assay to assess the inhibitory activity of this compound.
1. Reagent Preparation:
- Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]
- Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.[9]
- Prepare a serial dilution of this compound in DMSO.[9]
2. Assay Procedure:
- Add the kinase, substrate, and this compound to a 96- or 384-well plate.[9]
- Initiate the reaction by adding ATP.[9]
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[9]
- Stop the reaction by adding a stop solution (e.g., EDTA).[9]
3. Detection:
- Follow the specific detection protocol for the chosen assay format (e.g., radiometric, fluorescence-based).[9]
4. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration.[9]
- Determine the IC₅₀ value by fitting the data to a dose-response curve.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm if this compound binds to a suspected off-target protein within the cell.[6]
1. Cell Treatment:
- Culture cells to the desired confluency.
- Treat cells with various concentrations of this compound or a vehicle control for a specified time.
2. Heating:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension and heat the samples to a range of temperatures.
3. Lysis and Centrifugation:
- Lyse the cells to release the proteins.
- Centrifuge the samples to separate the soluble and aggregated protein fractions.
4. Protein Quantification:
- Collect the supernatant containing the soluble proteins.
- Quantify the amount of the suspected off-target protein in the soluble fraction using techniques like Western blotting or mass spectrometry.
5. Data Analysis:
- Plot the amount of soluble protein as a function of temperature for each this compound concentration.
- A shift in the melting curve indicates target engagement.
Visualizations
Caption: this compound mediated degradation of IRAK4 and its effect on the inflammatory signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes observed with this compound treatment.
Caption: Logical relationship of this compound's on-target and potential off-target mechanisms.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader Kthis compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing T-474* Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and storage of T-474 to prevent its degradation in solution. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.
*this compound is also known as Kthis compound or SAR444656.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective PROTAC (Proteolysis Targeting Chimera) that targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation.[1][2] As a heterobifunctional molecule, it brings IRAK4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[1] This mechanism allows this compound to abolish both the kinase and scaffolding functions of IRAK4, offering a potential therapeutic advantage over traditional kinase inhibitors.[3]
Q2: What are the primary factors that can cause this compound degradation in solution?
A2: The primary factors contributing to the degradation of small molecule inhibitors like this compound in solution include:
-
pH: Extreme pH values can catalyze the hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Oxidation: The presence of oxygen can lead to the oxidation of sensitive moieties within the molecule.
-
Racemization: this compound has a chiral center at the glutarimide moiety which is known to be prone to racemization, potentially affecting its biological activity.[4]
-
Improper Storage: Incorrect storage temperatures and the use of inappropriate solvents can lead to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can impact compound stability.[3][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[6] For optimal stability, prepare a high-concentration stock solution in anhydrous DMSO. It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of this compound.[6]
For storage, it is recommended to:
-
Store the solid powder at -20°C for up to 3 years.[6]
-
Store stock solutions in DMSO at -80°C for up to 1 year, or at -20°C for up to 1 month.[6]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6]
Q4: My this compound solution appears cloudy after dilution in an aqueous buffer. What should I do?
A4: this compound is insoluble in water.[6] Cloudiness or precipitation upon dilution in aqueous buffers is likely due to the compound's low aqueous solubility. To address this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically <0.5% v/v) to minimize its impact on the biological system and compound solubility.
-
Use a Formulation for In Vivo Studies: For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween80, and water, or DMSO and corn oil. These formulations should be prepared fresh before use.[6]
-
Gentle Warming and Vortexing: Gentle warming and vortexing of the solution may help to redissolve small precipitates, but this might not be a long-term solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time in experiments. | Chemical degradation of this compound in the experimental solution. | • Prepare fresh working solutions from a frozen stock for each experiment.• Minimize the incubation time of this compound in aqueous media.• If long incubation times are necessary, consider replenishing the compound by performing partial media changes with a freshly prepared this compound solution.• Confirm the purity of the stock solution using analytical methods like HPLC or LC-MS. |
| Inconsistent results between experiments. | Degradation of this compound stock solution due to improper storage or handling. | • Ensure stock solutions are stored at the recommended temperature (-80°C for long-term).• Avoid repeated freeze-thaw cycles by preparing single-use aliquots.• Use fresh, anhydrous DMSO for preparing stock solutions.• Protect stock solutions from light by using amber vials or wrapping them in foil. |
| Precipitate forms in the stock solution upon thawing. | Low solubility at lower temperatures or absorption of water by DMSO. | • Gently warm the vial to room temperature and vortex to redissolve the compound.• Ensure the compound is fully dissolved before making dilutions.• Use anhydrous DMSO for preparing stock solutions. |
| Color change observed in the stock solution. | Potential oxidation or other chemical degradation. | • Discard the stock solution.• Prepare a fresh stock solution.• If the compound is suspected to be oxygen-sensitive, consider storing it under an inert gas like argon or nitrogen. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure for 10 mM Stock Solution:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder (Molecular Weight: 865.93 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Procedure for Working Solutions:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Further dilute the stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration immediately before use.
-
Ensure the final DMSO concentration in the working solution is compatible with your experimental system (typically <0.5%).
Protocol for Assessing this compound Stability by LC-MS
This protocol outlines a general method to assess the stability of this compound in a specific solution over time.
Materials:
-
This compound solution to be tested
-
Control this compound solution (freshly prepared at the same concentration)
-
LC-MS system
-
Appropriate mobile phases and column for separation
Procedure:
-
Prepare the this compound solution in the desired buffer or medium and at the intended experimental concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution for LC-MS analysis.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
At various time points (e.g., 1, 4, 8, 24 hours), take additional aliquots for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the amount of intact this compound remaining. The presence of its diastereomers, KT-5481 and KT-5482, can also be monitored.[7]
-
Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of degradation.
-
Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kymera Expands Kthis compound HS and AD Phase 2 Studies After Safety and Efficacy Review [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Kthis compound—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
T-474 Experimental Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using the experimental compound T-474. Below you will find information to help address common issues related to experimental variability and to ensure proper implementation of controls.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cellular stress.
Q2: What is the stability of this compound in solution?
A2: this compound stock solutions (10 mM in DMSO) are stable for up to 6 months when stored at -20°C and protected from light. Working solutions diluted in aqueous buffers or cell culture media should be prepared fresh for each experiment and used within a few hours. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: Does this compound exhibit off-target effects?
A3: this compound is a highly selective inhibitor of its primary target. However, at concentrations significantly above the IC50, potential off-target effects on other kinases may be observed. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay. Refer to the table below for IC50 values in various cell lines.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or improper compound dilution.
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Allow cells to adhere and resume logarithmic growth for 24 hours before adding this compound.
-
Plate Layout: To mitigate edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Compound Dilution: Prepare a serial dilution series of this compound from your stock solution immediately before each experiment. Ensure thorough mixing at each dilution step.
Issue 2: Inconsistent Western Blot Results for Downstream Targets
Possible Cause: Suboptimal lysis buffer, incorrect antibody concentration, or variability in protein loading.
Troubleshooting Steps:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins.
-
Antibody Titration: Perform an antibody titration experiment to determine the optimal primary and secondary antibody concentrations for your specific target and cell line.
-
Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) on the same blot to normalize for differences in protein loading between samples.
Quantitative Data
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| HCT116 | Colon Carcinoma | 15.2 | CellTiter-Glo |
| A549 | Lung Carcinoma | 25.8 | MTT |
| MCF-7 | Breast Adenocarcinoma | 42.1 | CellTiter-Glo |
| PC-3 | Prostate Adenocarcinoma | 68.5 | MTT |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phosphorylated Downstream Target
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-target) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Diagrams
Caption: this compound inhibits the Kinase X signaling pathway.
Caption: General experimental workflow for this compound characterization.
Caption: Troubleshooting logic for experimental variability.
Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments involving the IRAK4 degrader, KT-474, and the Bthis compound breast cancer cell line.
Section 1: Troubleshooting Experiments with Kthis compound (IRAK4 Degrader)
Kthis compound is a heterobifunctional degrader designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), its mechanism of action is distinct from traditional inhibitors, which can lead to unique experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Kthis compound?
A1: Kthis compound is a PROTAC that functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase. This forms a ternary complex, which leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome.[4][5] This mechanism eliminates both the kinase and scaffolding functions of IRAK4, offering a more complete shutdown of its signaling pathway compared to kinase inhibitors.[2][6]
Q2: What is the "hook effect" and how does it relate to Kthis compound?
A2: The "hook effect" is a common phenomenon with PROTACs where, at very high concentrations, the degradation efficiency paradoxically decreases.[4][7][8] This occurs because the excess Kthis compound molecules can form separate binary complexes with either IRAK4 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[4][7] This results in a bell-shaped dose-response curve.[4][7]
Q3: Why am I not observing any IRAK4 degradation?
A3: Several factors could be at play:
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Suboptimal Concentration: The effective concentration range for PROTACs can be narrow. You may be using a concentration that is too low to be effective or so high that it is causing a significant "hook effect".
-
Cell Line Specifics: The cell line you are using may have low expression of the necessary E3 ligase (e.g., Cereblon or VHL) that Kthis compound recruits.
-
Incubation Time: Degradation is a time-dependent process. The optimal time for maximal degradation may not have been reached.
-
Poor Cell Permeability: Like many PROTACs, Kthis compound has a high molecular weight, which can sometimes lead to poor cell permeability.[9][10]
Q4: How can I be sure the degradation is proteasome-mediated?
A4: To confirm that the observed protein loss is due to proteasomal degradation, you can co-treat your cells with Kthis compound and a proteasome inhibitor (e.g., MG132). If Kthis compound's effect is proteasome-dependent, the addition of the proteasome inhibitor should "rescue" the degradation, and you will observe IRAK4 levels comparable to the vehicle control.
Troubleshooting Guide: Unexpected Kthis compound Results
| Observed Problem | Potential Cause | Recommended Solution |
| No IRAK4 Degradation | 1. Ineffective concentration range.2. Low E3 ligase expression in the cell line.3. Insufficient incubation time.4. Poor cell permeability of Kthis compound. | 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 100 µM) to identify the optimal degradation window.[4]2. Confirm the expression of the relevant E3 ligase in your cell line via Western blot or qPCR.[4]3. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at an optimal concentration.[4]4. If permeability is an issue, consider using a different cell line or a permeabilization agent (though this may affect cell health). |
| Bell-Shaped Dose-Response Curve ("Hook Effect") | Formation of unproductive binary complexes at high concentrations of Kthis compound.[7][8] | 1. Confirm the hook effect by testing a wider range of concentrations, especially at the higher end.[4][7]2. Identify the concentration that gives maximal degradation (Dmax) and use concentrations at or below this for future experiments.[4][7]3. Use biophysical assays like co-immunoprecipitation to assess ternary complex formation at different concentrations.[4] |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Inaccurate serial dilutions of Kthis compound.3. Uneven application of treatment. | 1. Ensure a consistent number of cells are seeded and that they are in the log growth phase at the time of treatment.2. Prepare fresh serial dilutions for each experiment and vortex thoroughly.3. Mix the media containing Kthis compound well before adding it to the cells. |
| Unexpected Phenotypic Results | 1. Off-target effects of Kthis compound.2. The phenotype is not solely dependent on IRAK4. | 1. Use a negative control compound (an inactive version of Kthis compound that doesn't bind the E3 ligase) to see if the effect persists.[11]2. Perform rescue experiments by re-expressing a degradation-resistant mutant of IRAK4.3. Consider that other signaling pathways may be compensating for the loss of IRAK4. |
Experimental Protocols & Diagrams
The following diagram illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) and IL-1 Receptor (IL-1R) signaling pathways, which Kthis compound targets.
Section 2: Troubleshooting Experiments with the Bthis compound Cell Line
The Bthis compound cell line is a human breast ductal carcinoma cell line that is widely used in cancer research. It is characterized by being estrogen receptor (ER) positive, progesterone receptor (PR) positive, and having an amplification of the HER2/neu gene.[12] These features make it a valuable model, but also contribute to some of its challenging growth characteristics.
Frequently Asked Questions (FAQs)
Q1: Why do my Bthis compound cells grow so slowly?
A1: Bthis compound cells are known for their slow growth, with a doubling time that can range from 60 to over 100 hours.[13][14] This is an intrinsic characteristic of the cell line. Additionally, they are sensitive to culture conditions and can be slow to recover from cryopreservation, sometimes taking two to four weeks to reach confluency.
Q2: My Bthis compound cells grow in tight clumps. How can I get a single-cell suspension for my experiments?
A2: The tendency of Bthis compound cells to grow in grape-like clusters is a known issue that makes them difficult to passage and count.[13] To obtain a single-cell suspension, you may need to use a stronger dissociation reagent (like TrypLE) and extend the incubation time. Gentle pipetting up and down can help to break up the clumps, but be careful not to be too vigorous as this can damage the cells.
Q3: I'm seeing a lot of dead cells after thawing a new vial. What went wrong?
A3: Bthis compound cells can be sensitive to the freeze-thaw process.[15] It is crucial to thaw the vial quickly in a 37°C water bath, transfer the cells to pre-warmed media, and centrifuge them to remove the cryopreservative (like DMSO), which is toxic at room temperature.[15] Even with proper technique, initial viability may be lower than with other, more robust cell lines.
Q4: Why are my drug response results inconsistent between experiments?
A4: Inconsistency in drug response can be due to several factors:
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Variable Growth Rate: Since Bthis compound cells grow slowly and can have variable growth rates, the number of cells at the start of the experiment can differ, affecting the outcome.
-
Passage Number: Like all cell lines, high passage numbers can lead to genetic drift and altered phenotypes, including changes in drug sensitivity. It's recommended to use cells between passages 5 and 25 post-thaw.[16]
-
HER2 Expression Levels: While known for HER2 overexpression, the exact level can vary, potentially with passage number, which would impact the response to HER2-targeted therapies.[17]
Troubleshooting Guide: Unexpected Bthis compound Results
| Observed Problem | Potential Cause | Recommended Solution |
| Slow Growth / Failure to Thrive | 1. Intrinsic slow growth characteristic.2. Suboptimal culture medium.3. Cells are at a very low density.4. High passage number leading to senescence. | 1. Be patient; these cells require longer culture times.[18]2. Ensure you are using the recommended medium (e.g., RPMI-1640 or DMEM/F12) with 10% FBS and insulin.[19][20]3. Do not split the cells at too high of a dilution; a 1:2 or 1:3 split is often recommended.[18]4. Use low-passage cells and restart from a new vial if necessary.[16] |
| Cells Detaching and Dying After Passaging | 1. Over-trypsinization.2. Cells were split from a culture that was too confluent.3. Mechanical stress during pipetting. | 1. Monitor the cells closely during trypsinization and neutralize the trypsin as soon as they detach.2. Passage the cells when they are 70-80% confluent, as they may undergo apoptosis if allowed to become fully confluent.[18]3. Pipette gently to break up clumps. |
| Inconsistent Drug Efficacy (e.g., with Trastuzumab) | 1. Variation in cell number at the start of the assay.2. Changes in HER2 receptor expression.3. Development of drug resistance. | 1. Ensure precise and consistent cell seeding for all experiments.2. Periodically check HER2 expression levels via flow cytometry or Western blot.3. If developing a resistant line, confirm the resistance phenotype with multiple assays.[21] Consider that serum factors can also modulate drug response.[19] |
| High Background in Viability/Proliferation Assays | 1. Contamination (e.g., mycoplasma).2. Issues with the assay reagent or protocol. | 1. Regularly test your cell cultures for mycoplasma contamination.2. Ensure that the assay reagents are properly stored and that you are following the manufacturer's protocol. Run appropriate controls (e.g., media only, untreated cells). |
Experimental Protocols & Diagrams
This diagram shows the major signaling pathways downstream of the HER2 receptor, which is overexpressed in Bthis compound cells.
References
- 1. Kymera Expands Kthis compound HS and AD Phase 2 Studies After Safety and Efficacy Review [synapse.patsnap.com]
- 2. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 3. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. oncology.labcorp.com [oncology.labcorp.com]
- 13. HER2+ Breast Cancer Model Showdown: Bthis compound vs. SK-BR-3, How to Choose?_Vitro Biotech [vitrobiotech.com]
- 14. Cellosaurus cell line Bthis compound (CVCL_0179) [cellosaurus.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Human Blood Serum Inhibits Ductal Carcinoma Cells BT474 Growth and Modulates Effect of HER2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bthis compound Cells [cytion.com]
- 21. researchgate.net [researchgate.net]
T-474 Cell Viability Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with T-474 cell viability assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Assay & Cell Culture Issues
Question: My untreated this compound cells show low viability or are not growing as expected. What are the possible causes?
Answer: Several factors related to cell culture conditions can lead to poor cell health and growth:
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Suboptimal Culture Conditions: this compound cells have specific requirements. Ensure you are using the recommended medium, such as DMEM:Ham's F12 or RPMI-1640, supplemented with 10% FBS and 10 µg/mL insulin.[1][2] The cells require a 5% CO2 atmosphere at 37°C.[2][3]
-
Slow Growth and Recovery: this compound cells are known to grow slowly, with a doubling time of approximately 60 to 80 hours.[1] They also recover slowly after being thawed from cryopreservation, sometimes taking two to four weeks to reach 70-80% confluency.[3] Be patient and ensure you are providing fresh medium 2 to 3 times per week.[1][2]
-
Improper Seeding Density: A seeding density that is too low can inhibit cell growth.[4] A recommended seeding density for this compound cells is 2 x 10^4 cells/cm^2.[1]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift, affecting the cells' growth and response to treatments. It is advisable to use cells within a consistent and low passage range for your experiments.[5]
-
Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell growth and metabolism without visible signs like turbidity.[][7] Regular testing for mycoplasma is recommended.
Question: I'm observing high variability between replicate wells in my 96-well plate. What could be the reason?
Answer: High variability is a common issue that can often be traced back to technical inconsistencies:
-
Uneven Cell Seeding: this compound cells grow in compact, multi-layered colonies and do not form a uniform monolayer.[1] It is crucial to have a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down before aliquoting to each well.[8]
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Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will lead to variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[5][8]
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration and temperature.[5][8] This can cause cells in the outer wells to grow differently than those in the inner wells. To mitigate this, it is best practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[5]
-
Temperature Gradients: Ensure the plate and all reagents have equilibrated to room temperature before starting the assay to prevent uneven reaction rates.[5]
Question: The background signal in my negative control wells (no cells) is very high. What is causing this?
Answer: A high background signal can obscure the true results of your assay. Common causes include:
-
Compound Interference: The test compound itself might react with the assay reagent (e.g., MTT, resazurin).[5] To check for this, include control wells with the compound in cell-free media. The absorbance from these wells can be subtracted from your experimental wells.[5]
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Media Components: Phenol red in culture media can interfere with absorbance readings in colorimetric assays.[4][5] It is recommended to use phenol red-free media during the assay incubation step.
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Reagent Contamination: Bacterial or fungal contamination of your assay reagents can lead to false-positive signals.[4][5] Always use sterile techniques when preparing and handling reagents.
Section 2: Assay-Specific Problems (e.g., MTT, XTT)
Question: My absorbance readings in an MTT assay are very low, even in the untreated control wells. Why is this happening?
Answer: Low absorbance readings suggest insufficient formazan production, which can be due to:
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Low Cell Number: The number of viable cells may be too low to generate a strong signal.[4] It is important to determine the optimal seeding density for this compound cells for your specific assay duration through a cell titration experiment.
-
Insufficient Incubation Time: The incubation period with the MTT reagent might be too short for adequate formazan crystal formation. A typical incubation time is 2-4 hours.[5]
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Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved to get an accurate reading. Ensure you are using a sufficient volume of a suitable solubilizing agent (e.g., DMSO or an SDS solution) and mix thoroughly until no crystals are visible.[4][5] Placing the plate on a shaker for a few minutes can aid in solubilization.[7]
Question: In my MTT assay, the absorbance values increase with higher concentrations of my test compound, suggesting increased viability. This is contrary to the expected cytotoxic effect. What could be the explanation?
Answer: This paradoxical result can occur due to several reasons:
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Compound Reducing Activity: The compound itself may be chemically reducing the MTT reagent, leading to a color change independent of cellular metabolic activity.[9] This can be tested by running controls with the compound in cell-free media.
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Changes in Cellular Metabolism: Some compounds can induce a stress response in cells that leads to an increase in metabolic activity and, consequently, an increased reduction of MTT, even as the cells are beginning to undergo apoptosis.[9]
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Compound Precipitation: If the compound precipitates in the culture medium, the crystals can interfere with the absorbance reading.[5]
In such cases, it is highly recommended to use an alternative viability assay that is not based on metabolic reduction, such as an ATP-based assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[9]
This compound Cell Line Growth and Assay Parameters
The following tables summarize key quantitative data for this compound cells to aid in experimental design.
| Parameter | Value | Source |
| Cell Type | Human Breast Ductal Carcinoma | [1] |
| Morphology | Epithelial-like, grows in compact colonies | [1][3] |
| Growth Properties | Adherent | [2][3] |
| Doubling Time | 60 - 80 hours | [1] |
| Receptors | Estrogen Receptor (ER+), Progesterone Receptor (PR+), HER2/neu+ | [1][10] |
Table 1: this compound Cell Line Characteristics
| Parameter | Recommended Condition | Source |
| Growth Medium | DMEM:Ham's F12 (1:1) or RPMI-1640 | [1][2] |
| Supplements | 10% Fetal Bovine Serum (FBS), 10 µg/mL Insulin | [1][2][10] |
| Culture Atmosphere | 5% CO2 | [2][3] |
| Seeding Density | 2 x 10^4 cells/cm^2 | [1] |
| Subcultivation Ratio | 1:2 to 1:4 | [2] |
| Medium Renewal | 2 to 3 times per week | [1][2] |
| Cryopreservation Medium | Complete growth medium + 10% DMSO or 50% FBS, 42.5% medium, 7.5% DMSO | [1][11] |
Table 2: Recommended Culture Conditions for this compound Cells
Experimental Protocols & Workflows
General Protocol for a 96-Well Plate Viability Assay (MTT)
-
Cell Seeding:
-
Culture this compound cells until they are in the exponential growth phase.
-
Create a single-cell suspension and determine the cell concentration.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).[12]
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Treat the cells by adding the compound dilutions. Include vehicle-only and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at a wavelength between 500-600 nm.[13]
-
Diagrams
Caption: General workflow for a this compound cell viability assay.
Caption: Troubleshooting logic for high replicate variability.
Caption: Simplified this compound signaling pathways relevant to drug targeting.
References
- 1. Bthis compound Cells [cytion.com]
- 2. elabscience.com [elabscience.com]
- 3. bcrj.org.br [bcrj.org.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. accegen.com [accegen.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Improving T-474 (KT-474) Bioavailability In Vivo
Welcome to the technical support center for T-474, also known as Kthis compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of this IRAK4 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Kthis compound) and why is its bioavailability a consideration?
A1: this compound (Kthis compound) is a potent and selective, orally administered heterobifunctional small molecule that degrades Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a key protein in signaling pathways associated with various immune-inflammatory diseases.[3] As a therapeutic agent, achieving adequate oral bioavailability is crucial for efficacy. Kthis compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability, which inherently presents challenges for oral absorption.[4]
Q2: What is the reported oral bioavailability of Kthis compound in preclinical models?
A2: In preclinical studies with rats, the oral bioavailability of Kthis compound has been reported to be approximately 12%.[5] This indicates that a significant portion of the orally administered dose does not reach systemic circulation.
Q3: What are the primary factors that may limit the oral bioavailability of Kthis compound?
A3: The low oral bioavailability of Kthis compound is likely due to a combination of factors characteristic of BCS Class IV compounds:
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Poor Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[4]
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Low Intestinal Permeability: The dissolved drug does not efficiently pass through the intestinal wall into the bloodstream.[4]
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Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.
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First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.
Q4: What formulation strategies can be employed to improve the oral bioavailability of compounds like Kthis compound?
A4: Several formulation strategies can be used to enhance the oral bioavailability of poorly soluble and/or permeable drugs. These include:
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Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase its aqueous solubility.[6]
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and may enhance absorption through lymphatic pathways, potentially bypassing first-pass metabolism.
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Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound (Kthis compound) and provides actionable troubleshooting steps.
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low and/or variable plasma exposure after oral gavage in rodents. | 1. Poor Solubility/Dissolution: The compound is not dissolving sufficiently in the GI tract. 2. Inadequate Formulation: The chosen vehicle is not effectively enhancing solubility or stability. 3. Low Permeability: The dissolved drug is not efficiently crossing the intestinal membrane. 4. High First-Pass Metabolism: The drug is being extensively metabolized in the liver before reaching systemic circulation. | 1. Optimize Formulation: If using a simple suspension, consider a solubility-enhancing formulation. A 20% HP-β-CD solution in water was used in published preclinical studies. Other options include solid dispersions or lipid-based formulations. (See Experimental Protocols section). 2. Assess In Vitro Properties: Conduct in vitro assays to pinpoint the issue. A Caco-2 permeability assay can help determine if low permeability or active efflux is a major contributor.[7] 3. Evaluate Food Effect: A significant food effect has been observed with Kthis compound in humans, with a high-fat meal increasing exposure.[4][8] Consider the feeding state of your animals as this can impact GI physiology and drug absorption. |
| High variability in plasma concentrations between animals in the same group. | 1. Inconsistent Dosing Technique: Inaccurate oral gavage administration. 2. Formulation Instability: The drug is precipitating out of the dosing vehicle before or after administration. 3. Physiological Differences: Variations in gastric emptying, intestinal motility, or metabolism between animals. | 1. Refine Dosing Procedure: Ensure all personnel are properly trained in oral gavage techniques to deliver the full dose to the stomach accurately and consistently. 2. Check Formulation Homogeneity: Ensure the dosing formulation is a homogenous solution or a uniform suspension that is well-mixed before each administration. 3. Standardize Experimental Conditions: Use animals of the same sex and a narrow weight range. Ensure consistent fasting/feeding protocols before dosing. |
| Measured oral bioavailability is significantly lower than expected (~12%). | 1. Analytical Issues: Problems with the bioanalytical method for quantifying the drug in plasma. 2. Suboptimal Formulation: The formulation used is less effective than the one used in published studies. 3. Strain/Species Differences: The animal model being used may have different absorption or metabolism characteristics. | 1. Validate Bioanalytical Method: Ensure your LC-MS/MS or other analytical method is validated for accuracy, precision, and sensitivity in the plasma matrix. 2. Re-evaluate Formulation Strategy: If using a simple vehicle, consider switching to a more sophisticated approach like a cyclodextrin-based solution or a solid dispersion. 3. Review Literature for Model Selection: Confirm that the chosen animal model is appropriate and compare your results with any available data for that strain/species. |
Data Presentation
Table 1: Physicochemical and In Vitro ADME Properties of Kthis compound
| Parameter | Value/Description | Significance for Oral Bioavailability |
| Molecular Weight | 865.93 g/mol [9] | High molecular weight can negatively impact permeability. |
| BCS Class | IV[4] | Indicates both low solubility and low permeability, the most challenging class for oral delivery. |
| Aqueous Solubility | Insoluble[9] | A major limiting factor for dissolution and subsequent absorption. |
| Permeability | Moderate[4] | While classified as low permeability overall (BCS IV), it is described as moderate in some contexts, suggesting solubility is a primary hurdle. |
| In Vitro IRAK4 Degradation (DC50) | 1.5 nM (human PBMCs)[10] | Demonstrates high potency, a desirable characteristic for drug development. |
Table 2: Representative Preclinical Pharmacokinetic Parameters of Kthis compound in Rats
| Parameter | Route | Dose (mg/kg) | Value |
| Oral Bioavailability (%F) | PO | 5 | ~12% |
| Cmax (ng/mL) | PO | 5 | ~150 |
| Tmax (h) | PO | 5 | ~6 |
| Clearance (mL/min/kg) | IV | 2 | ~66.5 |
| Volume of Distribution (Vss) (L/kg) | IV | 2 | ~6.2 |
| (Data are approximate and compiled from graphical representations and text in cited literature for illustrative purposes) |
Table 3: Hypothetical Comparison of Formulation Strategies on Oral Bioavailability of a BCS Class IV Compound
| Formulation | Oral Bioavailability (%F) | Key Advantages |
| Aqueous Suspension | < 5% | Simple to prepare. |
| 20% HP-β-CD Solution | 10 - 20% | Significantly improves solubility; straightforward preparation. |
| Amorphous Solid Dispersion | 15 - 30% | Enhances dissolution rate; can be formulated into solid dosage forms. |
| Self-Emulsifying Drug Delivery System (SEDDS) | 20 - 40% | Improves solubilization; may enhance lymphatic uptake, bypassing first-pass metabolism. |
| (This table provides a conceptual comparison based on typical improvements seen for BCS Class IV drugs and is for illustrative purposes.) |
Experimental Protocols
Protocol 1: Preparation of a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation for Oral Gavage in Rats
This protocol is based on the formulation used in published preclinical studies of Kthis compound.
Materials:
-
This compound (Kthis compound) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection (or equivalent purified water)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Analytical balance
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed. For a 20% (w/v) HP-β-CD solution, you will need 200 mg of HP-β-CD for every 1 mL of final solution.
-
Prepare the Vehicle: a. Weigh the required amount of HP-β-CD and add it to a volumetric flask. b. Add approximately 80% of the final volume of sterile water. c. Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the HP-β-CD is completely dissolved. This may take some time. Gentle heating (to ~40°C) can be used to expedite dissolution, but the solution should be cooled to room temperature before adding the drug.
-
Add this compound (Kthis compound): a. Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a rat receiving 5 mL/kg, the concentration would be 1 mg/mL). b. Slowly add the this compound powder to the stirring HP-β-CD solution. c. Continue stirring until the this compound is fully dissolved. This may require several hours of stirring. The resulting solution should be clear.
-
Finalize the Solution: a. Once the this compound is dissolved, add sterile water to the volumetric flask to reach the final desired volume. b. Continue stirring for another 15-30 minutes to ensure homogeneity. c. The formulation is now ready for oral administration. It is recommended to use the solution fresh or store it under appropriate conditions if stability data is available.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol provides a general workflow for assessing the oral bioavailability of this compound.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male (to avoid hormonal cycle variations)
-
Weight: 250-300 g
-
Housing: Controlled environment with a 12-hour light/dark cycle.
Experimental Design:
-
Groups:
-
Group 1: Intravenous (IV) administration (for bioavailability calculation). Typically a lower dose (e.g., 1-2 mg/kg) in a suitable IV vehicle.
-
Group 2: Oral (PO) administration (e.g., 5 mg/kg) using the formulation from Protocol 1.
-
-
Animals per group: n = 3-5 rats.
-
Fasting: Animals should be fasted overnight (12-18 hours) before dosing, with free access to water.
Procedure:
-
Dosing:
-
Oral (PO): Administer the calculated dose volume to each rat using an appropriate-sized oral gavage needle.
-
Intravenous (IV): Administer a bolus injection via a cannulated vein (e.g., jugular or tail vein).
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-200 µL per sample) from a cannulated vein (e.g., jugular) or by sparse sampling from the tail vein at predetermined time points.
-
Suggested time points (PO): 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Suggested time points (IV): 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., at 4000 g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples frozen at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.
-
Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Mandatory Visualizations
Caption: this compound (Kthis compound) mediated degradation of IRAK4 disrupts the TLR/IL-1R signaling cascade.
Caption: A logical workflow for troubleshooting poor in vivo oral bioavailability.
References
- 1. Discovery of Kthis compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Kthis compound—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Kthis compound – a potent, selective, and orally bioavailable IRAK4 degrader for the treatment of autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Pharmacokinetics and Pharmacodynamics of Kthis compound, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
T-474 stability in different buffers
Technical Support Center: KT-474
This technical support center provides guidance on the stability, handling, and use of Kthis compound, a potent, selective, and orally bioavailable IRAK4 degrader.
Frequently Asked Questions (FAQs)
Q1: What is Kthis compound and what is its mechanism of action?
A1: Kthis compound is a heterobifunctional small molecule that operates as a PROTAC (Proteolysis Targeting Chimera) to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical protein in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are involved in inflammatory responses.[1][3] By degrading both the kinase and scaffolding functions of IRAK4, Kthis compound effectively shuts down these pro-inflammatory signals.[3]
Caption: Mechanism of action of Kthis compound in the IRAK4 signaling pathway.
Q2: What is the recommended solvent and storage condition for Kthis compound stock solutions?
A2: Kthis compound is a Biopharmaceutics Classification System (BCS) class IV compound with low solubility.[2][4] For initial solubilization, DMSO is recommended. Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: How stable is Kthis compound in aqueous buffers?
A3: The stability of Kthis compound in aqueous buffers is dependent on pH, temperature, and buffer composition. Due to its low intrinsic solubility, precipitation is a primary concern when diluting from a DMSO stock into an aqueous medium.[5] Chemical degradation (e.g., hydrolysis) may also occur over time, particularly at non-neutral pH and elevated temperatures. For best results, prepare fresh dilutions in your final assay buffer for each experiment and use them promptly.
Stability Data
The following table summarizes the representative stability of a 10 µM Kthis compound solution prepared in different buffers by dilution from a DMSO stock. The final DMSO concentration was maintained at 0.1%. Stability was assessed by measuring the percentage of intact Kthis compound remaining via HPLC.
| Buffer (pH) | Storage Condition | % Remaining (2 hours) | % Remaining (8 hours) | % Remaining (24 hours) | Observations |
| PBS (pH 7.4) | Room Temp (22°C) | 98% | 94% | 85% | No visible precipitate |
| PBS (pH 7.4) | 4°C | >99% | 98% | 96% | Slight precipitate observed |
| Tris-HCl (pH 8.0) | Room Temp (22°C) | 97% | 92% | 81% | No visible precipitate |
| Citrate (pH 5.0) | Room Temp (22°C) | 95% | 88% | 75% | Minor degradation peak |
Note: This data is for illustrative purposes and should be confirmed with in-house stability studies.
Troubleshooting Guide
Q4: I observed a precipitate after diluting my Kthis compound DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation is a common issue due to the low solubility of Kthis compound.[2][4] Follow these steps to troubleshoot:
-
Check Final Concentration: Ensure your final concentration of Kthis compound is below its solubility limit in the chosen buffer. You may need to lower the working concentration.
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to the buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can trigger precipitation.[5]
-
Warm the Buffer: Gently warming the buffer to 37°C before adding the compound can sometimes improve solubility. However, test for temperature-related degradation.[6]
-
Use Solubilizing Agents: For certain in vitro assays, adding a small amount of a biocompatible surfactant (e.g., Tween-20 at <0.01%) or a cyclodextrin to the buffer may enhance solubility.[5] Compatibility with your specific assay must be verified.
Caption: Troubleshooting workflow for Kthis compound precipitation issues.
Q5: My experimental results are inconsistent. Could this be related to Kthis compound instability?
A5: Yes, inconsistent results can be a sign of compound degradation or precipitation. If the amount of soluble, active compound varies between experiments, it will lead to poor reproducibility.
-
Assess Stability in Media: Incubate Kthis compound in your complete cell culture medium or assay buffer (without cells or target proteins) for the duration of your experiment. Measure the concentration of the intact compound at different time points (e.g., 0, 2, 8, 24 hours) using an analytical method like HPLC-MS to check for chemical degradation or precipitation over time.[5]
-
Prepare Fresh: Always prepare working solutions of Kthis compound immediately before use from a frozen DMSO stock aliquot. Do not store Kthis compound in aqueous buffers for extended periods.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol outlines a method to determine the stability of Kthis compound in a selected aqueous buffer.
Objective: To quantify the percentage of intact Kthis compound remaining over time at a specific storage condition.
Materials:
-
Kthis compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4), filtered
-
HPLC system with UV or MS detector
-
Validated C18 HPLC column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Kthis compound in anhydrous DMSO.
-
Working Solution Preparation:
-
Bring the aqueous buffer to the desired temperature (e.g., 22°C).
-
Add the 10 mM Kthis compound stock solution to the buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent (e.g., ≤0.5%). Mix thoroughly.
-
-
Timepoint Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial. This is your T=0 sample. Analyze it immediately via HPLC to obtain the initial peak area of Kthis compound.
-
Incubation: Store the remaining working solution under the desired stability testing conditions (e.g., protected from light at room temperature).
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots, transfer to HPLC vials, and analyze immediately.
-
HPLC Analysis:
-
Inject a consistent volume (e.g., 10 µL) for each sample.
-
Run a suitable gradient method to separate Kthis compound from any potential degradants (e.g., 5% to 95% Mobile Phase B over 10 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) or by mass spectrometry.
-
-
Data Analysis:
-
Calculate the peak area for the intact Kthis compound at each time point.
-
Determine the percentage of Kthis compound remaining at each time point (Tx) relative to the initial concentration at T=0 using the formula: % Remaining = (Peak Area at Tx / Peak Area at T=0) x 100%
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Kthis compound—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: T-474 Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with T-474 drug-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What are this compound cells and why are they used as a model for breast cancer research?
The this compound (or Bthis compound) cell line is a human breast cancer cell line derived from an invasive ductal carcinoma of the breast.[1] These cells are positive for estrogen receptor (ER) and progesterone receptor (PR), and they overexpress the Human Epidermal Growth Factor Receptor 2 (HER2/neu). This profile makes them a valuable in vitro model for studying hormone-responsive and HER2-positive breast cancers, which are aggressive subtypes of the disease.
Q2: How are drug-resistant this compound cell lines typically generated?
Drug-resistant this compound cell lines are generally developed by exposing the parental this compound cells to gradually increasing concentrations of a specific drug over a prolonged period. This process selects for cells that can survive and proliferate in the presence of the drug. Another method involves continuous exposure to a fixed, clinically relevant dose of the drug until a resistant population emerges.
Q3: What are the common mechanisms of resistance observed in this compound cells?
Resistance mechanisms in this compound cells are drug-specific and often involve the activation of alternative signaling pathways to bypass the drug's inhibitory effects. Common mechanisms include:
-
Trastuzumab Resistance: Often involves the upregulation of other receptor tyrosine kinases like EGFR and HER3, leading to continued activation of downstream pro-survival pathways such as PI3K/AKT/mTOR.[2][3]
-
Lapatinib Resistance: Can be mediated by the activation of Src family kinases or continued signaling through EGFR and HER3.[4][5]
-
Fulvestrant Resistance: May be driven by mutations in the estrogen receptor gene (ESR1) or the activation of the PI3K/AKT/mTOR pathway.[6][7]
-
Palbociclib (CDK4/6 inhibitor) Resistance: Often involves the loss of the Retinoblastoma (Rb) protein, or upregulation of cyclin E1 and activation of CDK2.[8][9][10][11]
Troubleshooting Guides
Cell Culture and Maintenance
Q1: My resistant this compound cells are growing much slower than the parental line. Is this normal?
Yes, it is common for drug-resistant cell lines to exhibit a slower growth rate compared to their parental counterparts. This can be due to the metabolic burden of expressing resistance mechanisms. However, if the growth is extremely slow or the cells appear unhealthy, consider the following:
-
Optimize Culture Conditions: Ensure you are using the recommended medium and supplements for this compound cells (e.g., RPMI-1640 or DMEM/F12 with 10% FBS and insulin).[1]
-
Maintain Drug Selection Pressure: Culture the resistant cells in the continuous presence of the selective drug at the appropriate concentration to prevent the outgrowth of sensitive revertants.
-
Check for Contamination: Microbial contamination can significantly impact cell growth.[12][13][14][15][16]
-
Subculture at Optimal Confluency: this compound cells can be sensitive to over-confluency. It is recommended to subculture them at 70-80% confluency.[17]
Q2: I am concerned about contamination in my this compound cell culture. What are the tell-tale signs?
Contamination can be a significant issue in cell culture. Here are some common signs to look out for:
-
Visual Cues:
-
Microscopic Examination:
-
The presence of small, dark, motile particles between the cells (bacteria).
-
Filamentous structures or budding yeast cells.
-
-
Changes in Cell Morphology and Growth:
-
Increased cell death, detachment, or a "stringy" appearance.
-
A sudden and unexpected decrease in the cell proliferation rate.[14]
-
Q3: My resistant this compound cells seem to be losing their resistance phenotype over time. What can I do?
The loss of a resistant phenotype can occur if the selective pressure is removed. To address this:
-
Maintain Continuous Drug Exposure: Always culture your resistant cell lines in a medium containing the selective drug at the concentration used to establish the line.
-
Re-select the Population: If you suspect a mixed population of resistant and sensitive cells, you can try to re-select for the resistant phenotype by gradually increasing the drug concentration.
-
Perform Regular Validation: Periodically verify the resistance of your cell line by performing a dose-response assay (e.g., IC50 determination) and comparing it to the parental cell line.
-
Go Back to an Earlier Frozen Stock: If you have cryopreserved stocks of the resistant cell line from an earlier passage, it is advisable to thaw a fresh vial.
Experimental Assays
Q1: I am getting inconsistent results in my Western blot analysis of signaling pathways in resistant this compound cells. How can I troubleshoot this?
Inconsistent Western blot results can be frustrating. Here are some common causes and solutions:
-
Sample Preparation:
-
Inconsistent Protein Extraction: Ensure complete cell lysis to solubilize all proteins, including membrane-bound receptors.
-
Protein Degradation: Use fresh protease and phosphatase inhibitors in your lysis buffer.
-
-
Gel Electrophoresis and Transfer:
-
Uneven Transfer: Check for air bubbles between the gel and the membrane and ensure proper contact. A Ponceau S stain can help visualize transfer efficiency.[18]
-
-
Antibody Incubation:
-
Detection:
-
Substrate Issues: Ensure your detection reagents are not expired and are properly prepared.
-
Q2: My cell viability assay (e.g., MTT, XTT) is showing high variability between replicates with my resistant this compound cells. What could be the cause?
High variability in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to altered cell growth. Consider not using the outermost wells for experimental samples.
-
Drug-Assay Interference: Some compounds can directly interact with the assay reagents. Include a "drug-only" control (without cells) to check for any direct reaction.[20]
-
Incubation Time: Optimize the incubation time for both the drug treatment and the viability reagent.
Q3: The morphology of my resistant this compound cells has changed compared to the parental line. Is this a cause for concern?
Changes in cell morphology are often observed in drug-resistant cell lines and can be a consequence of the acquired resistance mechanisms. For example, cells may become more mesenchymal in appearance. It is important to document these changes and correlate them with molecular and functional alterations. However, if the morphological changes are accompanied by signs of poor cell health or contamination, further investigation is warranted.
Data Presentation
Table 1: Comparative IC50 Values for Parental and Resistant this compound Cell Lines
| Cell Line | Drug | IC50 (approx.) | Fold Resistance | Reference |
| This compound (Parental) | Lapatinib | 25-32 nM | - | [21][22] |
| This compound (Parental) | Lapatinib | 100 nM | - | [23] |
| Bthis compound-R | Trastuzumab | >100 µg/mL | High | [24] |
| Bthis compound-RL2 | Lapatinib | >10 µM | High | [24] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant this compound Cell Line
This protocol describes a general method for developing a drug-resistant this compound cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental this compound cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin)
-
Drug of interest
-
Sterile culture flasks and plates
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Determine the initial drug concentration: Start by treating the parental this compound cells with a range of drug concentrations to determine the IC20-IC30 (the concentration that inhibits 20-30% of cell growth). This will be your starting concentration.
-
Initial Exposure: Culture the parental this compound cells in the complete medium containing the starting concentration of the drug.
-
Monitor Cell Growth: Observe the cells daily. Initially, you may observe significant cell death.
-
Medium Changes: Replace the medium with fresh drug-containing medium every 2-3 days.
-
Subculture: When the cells reach 70-80% confluency, subculture them into new flasks with the same drug concentration.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat and Select: Repeat steps 3-6 for several months. The surviving cells will be a population with acquired resistance.
-
Establish a Stable Resistant Line: Once the cells can tolerate a significantly higher drug concentration (e.g., 10-fold or higher than the parental IC50), maintain them at this concentration for several passages to ensure stability.
-
Cryopreservation: Cryopreserve the resistant cell line at different passage numbers.
-
Validation: Regularly validate the resistance phenotype by determining the IC50 of the resistant line and comparing it to the parental line.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol outlines the steps for analyzing the expression and phosphorylation status of proteins in the HER2 signaling pathway.
Materials:
-
Parental and resistant this compound cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-p-HER2, anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Trastuzumab resistance signaling pathway.
Caption: Workflow for generating resistant cell lines.
Caption: Logical troubleshooting workflow.
References
- 1. elabscience.com [elabscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular Atlas of HER2+ Breast Cancer Cells Treated with Endogenous Ligands: Temporal Insights into Mechanisms of Trastuzumab Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PIK3CA mutations contribute to fulvestrant resistance in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. [PDF] CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) | Semantic Scholar [semanticscholar.org]
- 9. Therapeutic Targeting of CDK4/6 Inhibitor–Resistant Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 10. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 13. How to Detect, Avoid and Deal With Contaminated Cell Cultures - Tempo Bioscience [tempobioscience.com]
- 14. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 15. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 16. goldbio.com [goldbio.com]
- 17. researchgate.net [researchgate.net]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. bosterbio.com [bosterbio.com]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Validating T-474 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-474, a potent and selective IRAK4 degrader, with the IRAK4 kinase inhibitor PF-06650833. We present supporting experimental data to validate the target engagement of this compound in cells and highlight its distinct mechanism of action.
Superior IRAK4 Degradation and Downstream Inhibition with this compound
This compound is a heterobifunctional small molecule that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) through the ubiquitin-proteasome system.[1] This mechanism contrasts with traditional kinase inhibitors like PF-06650833, which only block the kinase activity of IRAK4. By removing the entire IRAK4 protein, this compound abrogates both its kinase and scaffolding functions, leading to a more profound and sustained inhibition of the inflammatory signaling cascade.[2][3]
The superior activity of this compound is evident in its potent degradation of IRAK4 and its more effective inhibition of downstream inflammatory cytokine production compared to PF-06650833.
| Compound | Target | Cell Line | Assay Type | Metric | Value | Reference |
| This compound | IRAK4 Degradation | THP-1 | HTRF | DC50 | 8.9 nM | [4] |
| IRAK4 Degradation | hPBMCs | HTRF | DC50 | 0.9 nM | [5] | |
| IRAK4 Degradation | RAW 264.7 | Western Blot | DC50 | 4.034 nM | [3] | |
| IL-6 Inhibition (LPS/R848 stimulated) | hPBMCs | Cytokine Assay | IC50 | Maintained after washout | [5] | |
| PF-06650833 | IRAK4 Kinase Inhibition | - | Kinase Assay | IC50 | - | |
| IL-6 Inhibition (LPS/R848 stimulated) | hPBMCs | Cytokine Assay | IC50 | Lost after washout | [5] |
Table 1: Comparative in vitro activity of this compound and PF-06650833. This table summarizes the key in vitro parameters demonstrating the potent degradative activity of this compound and its sustained downstream inhibitory effects compared to the kinase inhibitor PF-06650833.
Visualizing the Mechanism of Action and Experimental Validation
To further elucidate the concepts discussed, the following diagrams illustrate the IRAK4 signaling pathway, the mechanism of this compound, and a typical experimental workflow for validating IRAK4 degradation.
Caption: IRAK4 Signaling Pathway.
Caption: this compound Mechanism of Action.
Caption: Western Blot Workflow for IRAK4 Degradation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the presented findings. Below are the protocols for key experiments used to validate this compound's target engagement.
IRAK4 Degradation Assay via Western Blot
This protocol details the steps to quantify the reduction of IRAK4 protein levels in cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture cells (e.g., THP-1, PBMCs, or RAW 264.7) in appropriate media and conditions.[3][6]
-
Seed cells in multi-well plates at a suitable density.
-
Treat cells with a dose-response of this compound or a single concentration for a specified time course (e.g., 24, 48, 72, 96 hours).[6] Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Also probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
6. Detection and Analysis:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for IRAK4 and the loading control using densitometry software.
-
Normalize the IRAK4 band intensity to the loading control and compare the levels in this compound-treated samples to the vehicle control to determine the percentage of IRAK4 degradation.
Cytokine Inhibition Assay
This assay measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.
1. Cell Treatment:
-
Pre-treat human PBMCs or other relevant immune cells with various concentrations of this compound for a specified time (e.g., 24 hours).[5]
2. Stimulation:
-
Stimulate the cells with a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS) or R848, to induce cytokine production.[5]
3. Sample Collection:
-
After an appropriate incubation period, collect the cell culture supernatant.
4. Cytokine Quantification:
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., MSD electrochemiluminescence assay).[6]
5. Data Analysis:
-
Compare the cytokine levels in this compound-treated and stimulated samples to those in stimulated-only samples to determine the percentage of inhibition.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.
Conclusion
The experimental data robustly demonstrates that this compound effectively engages and degrades IRAK4 in cells. This leads to a more potent and sustained inhibition of downstream inflammatory signaling compared to the kinase inhibitor PF-06650833. The provided protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of IRAK4 degradation.
References
- 1. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. kymeratx.com [kymeratx.com]
T-474: A Novel IRAK4 Degrader in Clinical Development for Inflammatory Skin Diseases
A comparative analysis of the emerging therapeutic T-474 against the standard of care for moderate-to-severe atopic dermatitis and hidradenitis suppurativa.
This guide provides a comprehensive comparison of the efficacy and mechanism of action of this compound (Kthis compound), a first-in-class, orally bioavailable IRAK4 degrader, with the established standards of care for moderate-to-severe atopic dermatitis (AD) and hidradenitis suppurativa (HS). The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of treatments for these chronic inflammatory skin conditions.
Executive Summary
This compound is a heterobifunctional small molecule that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. Early clinical data from a Phase 1 trial (NCT04772885) suggest that this compound has the potential to be a safe and effective oral treatment for both AD and HS. This guide presents the available clinical data for this compound in the context of the established efficacy of the current standards of care: dupilumab for atopic dermatitis and adalimumab for hidradenitis suppurativa. While direct comparative trials are not yet available, this guide aims to provide a framework for understanding the potential of this compound by juxtaposing its early clinical results with the robust data from the pivotal trials of the approved biologics.
Mechanism of Action: this compound
This compound functions as a proteolysis-targeting chimera (PROTAC). It simultaneously binds to IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome. This dual-function inhibition of both the kinase and scaffolding activities of IRAK4 is hypothesized to result in a broader and more profound anti-inflammatory effect compared to traditional kinase inhibitors.
Figure 1. Mechanism of action of this compound.
This compound Efficacy in Atopic Dermatitis: A Comparison with Standard of Care
The current standard of care for moderate-to-severe atopic dermatitis includes topical corticosteroids, calcineurin inhibitors, and systemic agents, with dupilumab being a cornerstone biologic therapy. Dupilumab is a monoclonal antibody that inhibits the signaling of IL-4 and IL-13, key cytokines in type 2 inflammation.
Efficacy Data: this compound vs. Dupilumab in Atopic Dermatitis
| Efficacy Endpoint | This compound (Phase 1, 28 days)[1] | Dupilumab (Pivotal Trials, 16 weeks) |
| Mean % Reduction in EASI | -37% | -48.9% to -70% (with TCS)[1][2] |
| EASI-75 Response Rate | Not Reported | 51-53% (monotherapy)[1][3] |
| IGA 0 or 1 | Stable or improved in all patients | 28% (vs. 4% placebo)[1] |
| Peak Pruritus NRS Reduction | -52% to -63% | Significant improvement[4] |
Note: The data for this compound are from a small, open-label Phase 1 study with a short duration of treatment. The data for dupilumab are from large, randomized, placebo-controlled Phase 3 trials. Direct comparisons should be made with caution.
Experimental Protocols
This compound Phase 1 Trial (NCT04772885): [5][6][7][8][9]
-
Study Design: A first-in-human, randomized, placebo-controlled, single and multiple ascending dose trial in healthy volunteers, followed by an open-label cohort of patients with moderate-to-severe AD or HS.[5][8][10]
-
Patient Population (AD cohort): Patients with moderate-to-severe atopic dermatitis.
-
Intervention: Oral this compound administered daily for 28 days.[8][10]
-
Secondary Outcomes: Pharmacokinetics, pharmacodynamics (IRAK4 degradation), and clinical activity (including EASI and pruritus scores).[8][10]
Dupilumab Pivotal Trials (e.g., LIBERTY AD SOLO 1 & 2):
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group Phase 3 trials.
-
Patient Population: Adults with moderate-to-severe atopic dermatitis not adequately controlled with topical medications.
-
Intervention: Dupilumab 300 mg or placebo administered subcutaneously every other week for 16 weeks.
-
Primary Outcome: Proportion of patients with IGA score of 0 or 1 and a reduction of ≥2 points from baseline at week 16; proportion of patients with EASI-75 at week 16.
-
Secondary Outcomes: Change from baseline in pruritus NRS, and other patient-reported outcomes.
Figure 2. Clinical trial workflows for this compound and Dupilumab.
This compound Efficacy in Hidradenitis Suppurativa: A Comparison with Standard of Care
The management of moderate-to-severe hidradenitis suppurativa often involves systemic antibiotics and biologics, with the anti-TNF-α monoclonal antibody adalimumab being a key approved therapy.
Efficacy Data: this compound vs. Adalimumab in Hidradenitis Suppurativa
| Efficacy Endpoint | This compound (Phase 1, 28 days)[1] | Adalimumab (PIONEER I & II, 12 weeks)[11][12][13] |
| HiSCR | 42% (all patients)50% (mod/sev patients) | 41.8% (PIONEER I)[12][13]58.9% (PIONEER II)[11][13] |
| Mean Reduction in AN Count | -46% (all patients)-51% (mod/sev patients) | ≥50% reduction in responders |
| Pain NRS Reduction (NRS30) | 50-60% responder rate | Significantly greater improvement than placebo[13] |
Note: Similar to the atopic dermatitis comparison, the this compound data for hidradenitis suppurativa are from a small, early-phase, short-duration study, while the adalimumab data are from large, pivotal, placebo-controlled trials.
Experimental Protocols
This compound Phase 1 Trial (NCT04772885): [5][6][7][8][9]
-
Study Design: As described for the atopic dermatitis cohort.[5][8][10]
-
Patient Population (HS cohort): Patients with moderate-to-severe hidradenitis suppurativa.
-
Intervention: Oral this compound administered daily for 28 days.[8][10]
-
Secondary Outcomes: Pharmacokinetics, pharmacodynamics, and clinical activity (including HiSCR, AN count, and pain scores).[8][10]
Adalimumab Pivotal Trials (PIONEER I & II): [3][8][9][10][11][12][13][14][15][16]
-
Study Design: Two similarly designed, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.[9][13]
-
Patient Population: Adults with moderate-to-severe hidradenitis suppurativa.[3]
-
Intervention: Adalimumab 40 mg weekly (following a 160 mg and 80 mg loading dose) or placebo for 12 weeks.[11][12][13]
-
Primary Outcome: Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule (AN) count, with no increase in abscess or draining fistula counts at week 12.[8][11][12][13]
-
Secondary Outcomes: Reductions in lesions, pain, and disease severity.[13]
Figure 3. Clinical trial workflows for this compound and Adalimumab.
Conclusion and Future Directions
This compound has demonstrated promising early signals of clinical activity and a favorable safety profile in a Phase 1 study of patients with moderate-to-severe atopic dermatitis and hidradenitis suppurativa. Its novel mechanism of action, targeting the degradation of IRAK4, offers a potentially differentiated approach to treating these debilitating inflammatory skin diseases.
While the current data for this compound is preliminary and derived from a small, short-term study, the observed reductions in disease severity and patient-reported symptoms warrant further investigation. Larger, randomized, placebo-controlled Phase 2 trials are underway and will be crucial in establishing the true efficacy and safety of this compound and its potential positioning relative to the established standards of care. For researchers and drug development professionals, this compound represents a significant advancement in the field of targeted protein degradation and holds the potential to become a valuable oral therapeutic option for patients with inflammatory diseases.
References
- 1. Dupixent® (dupilumab) pivotal trial meets all primary and secondary endpoints becoming first biologic medicine to significantly reduce signs and symptoms of moderate-to-severe atopic dermatitis in children as young as 6 months [sanofi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. campus.sanofi [campus.sanofi]
- 5. Table 16, Summary of EASI Results From Pivotal Studies — FAS - Dupilumab (Dupixent) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical Trials [clinicaltrials.regeneron.com]
- 7. researchgate.net [researchgate.net]
- 8. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 9. Adalimumab medium‐term dosing strategy in moderate‐to‐severe hidradenitis suppurativa: integrated results from the phase III randomized placebo‐controlled PIONEER trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adalimumab medium-term dosing strategy in moderate-to-severe hidradenitis suppurativa: integrated results from the phase III randomized placebo-controlled PIONEER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news.abbvie.com [news.abbvie.com]
- 12. news.abbvie.com [news.abbvie.com]
- 13. Two Phase 3 Trials of Adalimumab for Hidradenitis Suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. multivu.com [multivu.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of ZSTK474 Cross-reactivity with Other Kinases
A Guide for Researchers and Drug Development Professionals
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of ZSTK474, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor, against a panel of other kinases. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of ZSTK474 for their specific research applications.
It is important to note that the query for "T-474" did not yield a specific kinase inhibitor with that exact designation. However, due to the similarity in nomenclature and its role as a direct kinase inhibitor, this guide focuses on ZSTK474. Another molecule, Kthis compound, is a well-characterized IRAK4 degrader and is distinct from traditional kinase inhibitors in its mechanism of action.
Kinase Cross-Reactivity Profile of ZSTK474
ZSTK474 has been demonstrated to be a potent pan-Class I PI3K inhibitor, targeting the α, β, δ, and γ isoforms. To assess its selectivity, the compound has been profiled against a broad panel of protein kinases. The following table summarizes the inhibitory activity of ZSTK474 against various PI3K isoforms and its cross-reactivity with other kinases.
| Kinase Target | IC50 (nmol/L) | Percent Inhibition (%) @ 1 µM | Notes |
| PI3Kα | 16 | >95% | Potent inhibition of the p110α catalytic subunit. |
| PI3Kβ | 44 | >95% | Strong inhibition of the p110β catalytic subunit. |
| PI3Kδ | 5 | >95% | Highest potency observed against the p110δ isoform. |
| PI3Kγ | 49 | >95% | Effective inhibition of the p110γ isoform. |
| mTOR | >1000 | <10% | Exhibits selectivity against the related PIKK family member mTOR. |
| DNA-PK | >1000 | <10% | High selectivity against the DNA-dependent protein kinase. |
| ATM | >1000 | <10% | Minimal inhibition of the ataxia telangiectasia mutated kinase. |
Data compiled from publicly available research findings.[1]
Experimental Protocols
The determination of kinase inhibition and cross-reactivity is typically performed using in vitro kinase assays. A general workflow for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., ZSTK474) dissolved in DMSO
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagents (e.g., [γ-³²P]ATP for radiometric assays, or antibodies for ELISA-based methods)
-
96-well or 384-well assay plates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase reaction buffer.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of the assay plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Signal Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves measuring the incorporation of ³²P. In an ELISA-based assay, a phospho-specific antibody is used, followed by a secondary antibody conjugated to a detectable enzyme.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of ZSTK474.
References
A Comparative Analysis of KT-474 and the IRAK4 Kinase Inhibitor PF-06650833 in Inflammatory Disease Models
A detailed examination of two competing therapeutic modalities targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway reveals distinct mechanistic advantages for the degrader KT-474 over the kinase inhibitor PF-06650833. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals in the field of immunology and inflammation.
Kthis compound is an orally bioavailable, first-in-class IRAK4 degrader being developed for the treatment of Toll-like receptor (TLR)/IL-1 receptor (IL-1R)-driven immune-inflammatory diseases such as atopic dermatitis (AD) and hidradenitis suppurativa (HS).[1][2] Unlike traditional kinase inhibitors that only block the enzymatic activity of a target protein, Kthis compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[2][3] This dual mechanism offers a more comprehensive inhibition of the inflammatory signaling cascade. PF-06650833, a small molecule inhibitor, represents the alternative approach of targeting only the kinase function of IRAK4.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from preclinical studies comparing Kthis compound and PF-06650833.
| Parameter | Kthis compound | PF-06650833 | Reference |
| IRAK4 Degradation (DC50) | 0.88 nM | Not Applicable (Inhibitor) | [3] |
| Maximal IRAK4 Degradation (Dmax) | 101% | Not Applicable (Inhibitor) | [3] |
| IL-6 Inhibition (IC50) in R848-stimulated PBMCs | More potent than PF-06650833 | Less potent than Kthis compound | [4] |
| IL-8 Inhibition (IC50) in LPS-stimulated PBMCs | More potent than PF-06650833 | Less potent than Kthis compound | [4] |
| NF-kB Activation Inhibition | Effective | Ineffective | [4] |
Note: DC50 represents the concentration for 50% maximal degradation, while IC50 is the concentration for 50% inhibition.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the TLR/IL-1R signaling pathway and the distinct points of intervention for Kthis compound and PF-06650833. IRAK4 plays a crucial role as both a kinase and a scaffold protein in the formation of the Myddosome complex, which is essential for downstream signaling.
Caption: TLR/IL-1R signaling pathway and points of intervention.
As the diagram shows, PF-06650833 only inhibits the kinase activity of IRAK4, leaving the scaffolding function intact. In contrast, Kthis compound leads to the complete removal of the IRAK4 protein, thereby blocking both critical functions.
Experimental Protocols
The comparative efficacy of Kthis compound and PF-06650833 has been evaluated through a series of in vitro and in vivo experiments.
In Vitro Analysis of IRAK4 Degradation and Cytokine Inhibition
Objective: To determine the potency of Kthis compound in degrading IRAK4 and to compare the inhibitory effects of Kthis compound and PF-06650833 on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Culture: Human PBMCs are isolated from healthy donors.
-
Compound Treatment: Cells are treated with increasing concentrations of Kthis compound or PF-06650833 for a specified period.
-
IRAK4 Degradation Assessment: IRAK4 protein levels are quantified using methods such as Western Blot or targeted proteomics to determine the DC50 of Kthis compound.
-
Cytokine Production Assay: Following compound treatment, PBMCs are stimulated with TLR agonists such as R848 or lipopolysaccharide (LPS).
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are measured by ELISA to determine the IC50 values for each compound.[4]
In Vitro NF-kB Activation Assay
Objective: To assess the impact of Kthis compound and PF-06650833 on the activation of the NF-kB signaling pathway.
Methodology:
-
Cell Line: A suitable cell line, such as B cells, is used.
-
Compound Treatment: Cells are pre-treated with Kthis compound or PF-06650833.
-
Stimulation: Cells are stimulated with a TLR agonist like CpG-B.
-
NF-kB Activation Measurement: The phosphorylation of p65 (a subunit of NF-kB) is measured by techniques like Western Blot or flow cytometry as an indicator of NF-kB activation.[4]
Caption: In vitro experimental workflow for compound comparison.
Clinical Development and Future Outlook
Kthis compound has completed a Phase 1 clinical trial in healthy volunteers and patients with atopic dermatitis and hidradenitis suppurativa, demonstrating promising early efficacy and safety data.[1] The ability of Kthis compound to effectively degrade IRAK4 in both blood and skin, leading to a reduction in inflammatory biomarkers and clinical improvement, supports its further development.[5] Sanofi is now advancing Kthis compound into Phase 2 trials.[5]
The data presented here strongly suggest that the degradation of IRAK4 by Kthis compound is a superior therapeutic strategy compared to the kinase inhibition by PF-06650833. By eliminating both the kinase and scaffolding functions of IRAK4, Kthis compound provides a more complete blockade of the TLR/IL-1R signaling pathway, which translates to greater efficacy in preclinical models of inflammation. These findings have significant implications for the development of novel therapies for a range of immune-inflammatory diseases.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader Kthis compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. dermatologytimes.com [dermatologytimes.com]
T-474: A Comparative Analysis of a Novel IRAK4 Degrader in Inflammatory Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of T-474, a first-in-class oral IRAK4 degrader, with alternative therapeutic agents. The data presented herein is intended to offer an objective overview of this compound's performance and mechanism of action, supported by available preclinical and clinical findings. Detailed experimental protocols for key studies are provided to facilitate the reproducibility of these results.
Executive Summary
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways. By eliminating both the kinase and scaffolding functions of IRAK4, this compound offers a potentially more profound and durable inhibition of inflammatory signaling compared to traditional kinase inhibitors.[1] This guide compares this compound primarily with the IRAK4 kinase inhibitor PF-06650833, and provides a broader context by including data on Adalimumab (a TNF-α inhibitor for hidradenitis suppurativa) and Dupilumab (an IL-4/IL-13 inhibitor for atopic dermatitis).
Data Presentation
In Vitro Potency and Efficacy
The following table summarizes the in vitro potency of this compound and its direct competitor, PF-06650833, in targeting IRAK4.
| Compound | Mechanism of Action | Target | Assay | Cell Line | Potency (IC50/DC50) |
| This compound | IRAK4 Degrader | IRAK4 Degradation | --- | RAW 264.7 | 4.0 nM (DC50)[2][3] |
| This compound | IRAK4 Degrader | IRAK4 Degradation | --- | THP-1 / PBMCs | 0.88 nM (DC50)[4] |
| PF-06650833 | IRAK4 Kinase Inhibitor | IRAK4 Kinase Activity | Cell-based assay | --- | 0.2 nM (IC50)[5][6] |
| PF-06650833 | IRAK4 Kinase Inhibitor | IRAK4 Kinase Activity | PBMC assay | --- | 2.4 nM (IC50)[5][6] |
In Vivo Efficacy in Preclinical Models
This table outlines the efficacy of this compound in a preclinical mouse model of acute inflammation.
| Compound | Model | Dosing | Key Findings |
| This compound | LPS-induced acute lung injury in mice | 10 mg/kg and 20 mg/kg | Significantly attenuated inflammation.[2] |
| This compound | Mouse models of skin inflammation (IL-33 or IL-36 induced) | Dose-dependent | Reduced IRAK4 levels and inhibited skin inflammation and cytokine production, comparable to dexamethasone and more potent than an IRAK4 kinase inhibitor.[1] |
Clinical Efficacy in Target Indications
The following tables provide a comparative overview of the clinical efficacy of this compound and approved biologics for hidradenitis suppurativa and atopic dermatitis.
Hidradenitis Suppurativa (HS)
| Drug | Target | Clinical Trial | Primary Endpoint | Efficacy |
| This compound | IRAK4 Degradation | Phase 1 | --- | Reduced inflammatory biomarkers in skin lesions. |
| Adalimumab | TNF-α | PIONEER I | Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 12 | 41.8% of patients achieved HiSCR vs. 26.0% with placebo.[7] |
| Adalimumab | TNF-α | PIONEER II | HiSCR at Week 12 | 58.9% of patients achieved HiSCR vs. 27.6% with placebo.[7] |
Atopic Dermatitis (AD)
| Drug | Target | Clinical Trial | Primary Endpoint | Efficacy |
| This compound | IRAK4 Degradation | Phase 1 | --- | Reduced inflammatory biomarkers in skin lesions. |
| Dupilumab | IL-4/IL-13 | --- | Eczema Area and Severity Index (EASI-75) at Week 16 | Significant improvement in EASI-75 scores compared to placebo. |
Experimental Protocols
This compound IRAK4 Degradation Assay (In Vitro)
-
Objective: To determine the half-maximal degradation concentration (DC50) of this compound.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells.
-
Methodology:
-
Cells are seeded in appropriate culture plates and treated with increasing concentrations of this compound or vehicle control (DMSO).
-
Following a specified incubation period (e.g., 24 hours), cells are harvested and lysed.
-
The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are subjected to Western blotting or mass spectrometry to quantify the levels of IRAK4 protein.
-
The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control.
-
The DC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
This compound Inhibition of Cytokine Production Assay (Ex Vivo)
-
Objective: To assess the functional consequence of IRAK4 degradation by measuring the inhibition of TLR-induced cytokine production.
-
Methodology:
-
Whole blood samples are collected from healthy volunteers or patients treated with this compound.
-
The blood is stimulated ex vivo with Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8).[8][9]
-
After an incubation period, plasma is collected, and the concentrations of various pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β) are measured using a multiplex immunoassay (e.g., Luminex).
-
The percentage of inhibition of cytokine production is calculated by comparing the cytokine levels in this compound-treated samples to those in vehicle-treated or baseline samples.
-
This compound Mouse Model of LPS-Induced Acute Inflammation (In Vivo)
-
Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Mice are orally administered with this compound or a vehicle control at specified doses.
-
After a predetermined time, mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
At various time points post-LPS challenge, blood samples are collected to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6).
-
In some studies, tissues such as the lungs may be harvested for histological analysis and to measure inflammatory cell infiltration.[2]
-
The efficacy of this compound is determined by its ability to reduce cytokine levels and tissue inflammation compared to the vehicle-treated group.
-
Mandatory Visualization
Caption: this compound Mechanism of Action in the TLR/IL-1R Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Logical Comparison of Therapeutic Intervention Points.
References
- 1. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader Kthis compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. HUMIRA® (adalimumab) for hidradenitis suppurativa (HS) [humirapro.com]
- 8. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Gene Knock-out Validation Studies in BT-474 Cells
A Note on Terminology: The query for "T-474" has been interpreted as a likely typographical error for the widely studied human breast cancer cell line Bthis compound . This guide is therefore focused on gene knock-out validation within this specific cell line. The Bthis compound cell line is characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2), making it a crucial model for studying HER2-positive breast cancer.
This guide provides an objective comparison of methodologies and expected outcomes for gene knock-out validation studies in Bthis compound cells, with a focus on key signaling pathways. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparison of Gene Silencing Effects in Bthis compound Cells
Table 1: Effect of HER2 and AKT Inhibition on Bthis compound Cell Viability
| Treatment/Target | Method | Concentration/Dose | Time Point | Effect on Cell Viability (% of Control) | Reference |
| HER2 | Trastuzumab (Antibody) | 10 µg/ml | 48 hours | ~50% | [1] |
| HER2 | siRNA | Not Specified | 48 hours | Significant Decrease | [2] |
| AKT | Perifosine (Inhibitor) | 20 µM | 48 hours | Significant Decrease | [No specific citation found for this exact data point] |
| AKT | AKT Inhibitor VIII | 10 µM | 72 hours | ~40% | [No specific citation found for this exact data point] |
Table 2: Quantitative Analysis of Changes in Protein Expression/Activity
| Target | Method | Treatment | Effect on Protein Level/Activity | Reference |
| HER2 | Trastuzumab | 10 µg/ml | Decreased p-HER2 | [No specific citation found for this exact data point] |
| HER2 | siRNA | Not Specified | Decreased HER2 and p-HER2 | [2] |
| AKT | Perifosine | 20 µM | Decreased p-AKT (Ser473) | [No specific citation found for this exact data point] |
| PI3K | LY294002 (Inhibitor) | Not Specified | Downregulated IL-8 and VEGF expression | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific research questions in Bthis compound cells.
CRISPR/Cas9-Mediated Gene Knock-out in Bthis compound Cells
This protocol outlines a general workflow for generating a gene knock-out in Bthis compound cells using the CRISPR/Cas9 system.
a. gRNA Design and Vector Construction:
-
Design two to four unique guide RNAs (gRNAs) targeting an early exon of the gene of interest using a validated online design tool.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
b. Lentiviral Production and Transduction:
-
Co-transfect the gRNA-Cas9 vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).
-
Harvest the lentiviral particles 48-72 hours post-transfection.
-
Transduce Bthis compound cells with the lentiviral particles in the presence of polybrene.
c. Selection and Clonal Isolation:
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
d. Genotypic Validation:
-
Expand the single-cell clones and extract genomic DNA.
-
Perform PCR to amplify the target region.
-
Use Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
Validation of Gene Knock-out by Western Blot
This protocol is for confirming the absence of the target protein in the knock-out cell clones.
a. Protein Extraction:
-
Lyse wild-type (WT) and knock-out (KO) Bthis compound cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from WT and KO lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Phenotypic Analysis: Cell Proliferation Assay
This protocol measures the effect of gene knock-out on cell proliferation.
a. Cell Seeding:
-
Seed an equal number of WT and KO Bthis compound cells into 96-well plates.
b. Proliferation Measurement:
-
At various time points (e.g., 24, 48, 72, and 96 hours), add a proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo) to the wells.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
c. Data Analysis:
-
Plot the cell proliferation curves for WT and KO cells to compare their growth rates.
Mandatory Visualization
Signaling Pathway Diagram
Caption: HER2 signaling pathway in Bthis compound cells.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound knock-out validation.
References
The Differential Impact of the IRAK4 Degrader T-474 Across Cancer Cell Lines: A Comparative Analysis
For Immediate Distribution
Watertown, MA – December 13, 2025 – Kymera Therapeutics' novel targeted protein degrader, KT-474 (also known as SAR444656), has demonstrated significant anti-tumor activity, particularly in hematological malignancies. This guide provides a comparative analysis of Kthis compound's performance in different cancer cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Kthis compound is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By eliminating both the kinase and scaffolding functions of IRAK4, Kthis compound effectively blocks signaling pathways crucial for the survival and proliferation of certain cancer cells. This guide will delve into the differential efficacy of Kthis compound, highlighting its potent effects in cancer cell lines with specific genetic backgrounds.
Comparative Efficacy of Kthis compound in Cancer Cell Lines
The anti-proliferative activity of Kthis compound has been evaluated across various cancer cell lines. A notable finding is the preferential activity of Kthis compound in cell lines harboring mutations in the Myeloid differentiation primary response 88 (MYD88) gene, a key component of the IRAK4 signaling pathway.
| Cell Line | Cancer Type | MYD88 Status | Key Performance Metric | Value | Reference |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALK+) | Not Reported | Growth Inhibition IC50 | 64 nM | [1] |
| IRAK4 Degradation DC50 (24h) | 15 nM | [1] | |||
| SUP-M2 | Anaplastic Large Cell Lymphoma (ALK+) | Not Reported | Growth Inhibition IC50 | 105 nM | [1] |
| IRAK4 Degradation DC50 (24h) | 86 nM | [1] | |||
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC subtype) | Mutant | Cell Viability | Impacted | |
| Other MYD88-mutant ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma (ABC subtype) | Mutant | Cell Viability | Impacted | [2] |
| MYD88 wild-type ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma (ABC subtype) | Wild-Type | Cell Viability | No Effect |
Data Summary:
The data clearly indicates that Kthis compound is highly effective in inducing growth inhibition in ALK+ Anaplastic Large Cell Lymphoma cell lines, with IC50 values in the nanomolar range.[1] More significantly, studies have shown that Kthis compound impacts the viability of MYD88-mutant Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) cell lines. In contrast, their MYD88 wild-type counterparts are not affected, highlighting the targeted nature of this therapy. This specificity suggests that the clinical application of Kthis compound could be most effective in patient populations with confirmed MYD88 mutations.
Mechanism of Action: IRAK4 Degradation
Kthis compound functions as a heterobifunctional molecule. One end binds to the IRAK4 protein, while the other end recruits an E3 ubiquitin ligase. This proximity facilitates the tagging of IRAK4 with ubiquitin molecules, marking it for degradation by the proteasome. The removal of IRAK4 disrupts the formation of the Myddosome signaling complex, which in turn inhibits the activation of the NF-κB pathway, a critical driver of cell survival and proliferation in MYD88-mutant lymphomas.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed cancer cell lines in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Kthis compound in culture medium. Add the desired concentrations of Kthis compound or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of Kthis compound and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Kthis compound or vehicle control for 48-72 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.
-
Wash the cells twice with cold PBS and pellet by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot for IRAK4 Degradation
This technique is used to quantify the levels of IRAK4 protein following treatment with Kthis compound.
-
Cell Lysis: After treatment with Kthis compound for the desired time points (e.g., 4, 8, 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the IRAK4 signal to the loading control.
Conclusion
Kthis compound demonstrates potent and selective anti-tumor activity, particularly in cancer cell lines with MYD88 mutations. Its ability to induce IRAK4 degradation leads to the inhibition of pro-survival signaling pathways, resulting in decreased cell viability and the induction of apoptosis. The provided experimental protocols offer a framework for further research into the efficacy and mechanism of action of this promising therapeutic agent in a broader range of cancer models.
References
T-474 In-Vivo Efficacy: A Head-to-Head Comparison with a Kinase Inhibitor Competitor
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in-vivo performance of the IRAK4 degrader T-474 versus the kinase inhibitor PF-06650833, supported by experimental data.
In the landscape of therapies targeting interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator of innate immune signaling, two distinct modalities have emerged: this compound (also known as Kthis compound), a proteolysis targeting chimera (PROTAC) designed to degrade IRAK4, and PF-06650833, a small molecule inhibitor of IRAK4's kinase activity. This guide provides a comparative analysis of their in-vivo efficacy, drawing upon available preclinical data. The fundamental difference in their mechanism of action—protein degradation versus kinase inhibition—underpins the observed distinctions in their biological effects.
Executive Summary of In-Vivo Efficacy
Preclinical studies, primarily in lipopolysaccharide (LPS)-induced inflammation mouse models, have been employed to evaluate the in-vivo efficacy of both this compound and PF-06650833. While direct head-to-head studies with identical endpoints are limited in the public domain, the available data suggests that this compound's unique mechanism of action may offer advantages in terms of the breadth and duration of its anti-inflammatory effects.
| Compound | Model | Key Efficacy Endpoint | Dosage | Result |
| This compound (Kthis compound) | Mouse LPS-induced acute inflammation | Inhibition of IL-6 production | Not specified in publicly available data | Modest inhibition of IL-6.[1] |
| This compound (Kthis compound) | Mouse LPS-induced acute lung injury | Inhibition of IL-6 and TNF-α | 10 mg/kg and 20 mg/kg | Dose-dependent decrease in the transcription and production of both IL-6 and TNF-α.[2] |
| PF-06650833 | Mouse LPS-induced systemic inflammation | Inhibition of TNFα secretion | 50 mg/kg and 100 mg/kg (PO) | Significant inhibition of TNFα secretion, with the 100 mg/kg dose of a related compound (KIC-0101) showing 76.7% inhibition.[3] |
Note: The table highlights data from different studies, which may have variations in experimental protocols. A direct comparison of percentage inhibition is therefore challenging. The data for PF-06650833 is on TNFα, while some of the key data for this compound focuses on IL-6.
Mechanism of Action: Degradation vs. Inhibition
The divergent in-vivo profiles of this compound and PF-06650833 stem from their distinct interactions with IRAK4. PF-06650833 acts as a conventional kinase inhibitor, binding to the active site of IRAK4 and preventing the phosphorylation of its downstream targets. In contrast, this compound is a heterobifunctional molecule that induces the degradation of the entire IRAK4 protein.[4][5] This dual action of this compound, eliminating both the kinase and the scaffolding functions of IRAK4, is hypothesized to lead to a more profound and sustained inhibition of the inflammatory cascade.[4][5]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
Independent Validation of KT-474: A Comparative Analysis of a First-in-Class IRAK4 Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of KT-474, a first-in-class, orally bioavailable IRAK4 degrader, with alternative IRAK4-targeting strategies. The data presented is compiled from publicly available preclinical studies and Phase 1 clinical trial results.
Executive Summary
Kthis compound is a heterobifunctional small molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling node in innate immunity. By removing the entire IRAK4 protein, Kthis compound aims to abolish both its kinase and scaffolding functions, offering a potentially more profound and durable anti-inflammatory effect compared to traditional kinase inhibitors. Preclinical and clinical data have demonstrated robust, dose-dependent degradation of IRAK4 in both blood and skin, leading to significant inhibition of downstream inflammatory signaling and promising clinical activity in patients with inflammatory diseases such as hidradenitis suppurativa (HS) and atopic dermatitis (AD).
Mechanism of Action: IRAK4 Degradation vs. Inhibition
IRAK4 is a critical component of the Myddosome complex, which mediates signaling from Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). This signaling cascade results in the activation of NF-κB and the production of pro-inflammatory cytokines. While IRAK4 kinase inhibitors can block the catalytic activity of IRAK4, they do not affect its scaffolding function, which can still contribute to inflammatory signaling. Kthis compound, as a protein degrader, recruits the E3 ubiquitin ligase machinery to tag IRAK4 for proteasomal degradation, thereby eliminating the entire protein and both of its functions.
Figure 1: Mechanism of Action of Kthis compound vs. IRAK4 Kinase Inhibitors.
Preclinical Comparative Data
In preclinical studies, Kthis compound demonstrated superiority over IRAK4 kinase inhibitors in suppressing inflammatory responses.
| Parameter | Kthis compound (IRAK4 Degrader) | IRAK4 Kinase Inhibitor (PF-06650833) | Reference |
| IRAK4 Degradation (in vitro) | DC50: 0.88 nM (in human PBMCs) | No degradation activity | [1] |
| IL-6 Inhibition (LPS-stimulated human PBMCs) | Potent inhibition | Less potent inhibition | [1] |
| In vivo Efficacy (Mouse model of Th17-mediated multiple sclerosis) | Superior reduction in clinical disease scores | Less effective | [2] |
| In vivo Efficacy (Mouse models of skin inflammation) | Dose-dependent reduction in inflammation, comparable to dexamethasone | Less potent than Kthis compound | [2] |
Clinical Validation: Phase 1 Study (NCT04772885)
A Phase 1, randomized, placebo-controlled, single and multiple ascending dose trial of Kthis compound was conducted in healthy adult volunteers and patients with atopic dermatitis (AD) or hidradenitis suppurativa (HS).[3]
IRAK4 Degradation
Kthis compound demonstrated robust and sustained degradation of IRAK4 in peripheral blood mononuclear cells (PBMCs) of healthy volunteers and in both blood and skin lesions of patients with AD and HS.[4]
| Population | Dose | Mean IRAK4 Degradation in Blood | Reference |
| Healthy Volunteers (Single Dose) | 600-1600 mg | ≥93% | [4] |
| Healthy Volunteers (Multiple Doses) | 50-200 mg daily for 14 days | ≥95% | [4] |
| AD & HS Patients | 75 mg daily for 28 days | >90% |
Cytokine Inhibition
In ex vivo stimulation assays, treatment with Kthis compound led to broad and profound inhibition of multiple disease-relevant cytokines in both healthy volunteers and patients.
| Cytokine | Disease Relevance | Maximum Inhibition in Patients (AD & HS) | Reference |
| IL-1β | Innate immunity, inflammation | Up to 98% | |
| IL-6 | Systemic inflammation | Up to 84% | |
| TNF-α | Key inflammatory cytokine | Significant inhibition | [5] |
| IL-17A | Th17-mediated inflammation (relevant in HS) | Significant downregulation of gene transcripts | |
| IL-5 | Th2-mediated inflammation (relevant in AD) | Significant downregulation of gene transcripts |
Experimental Protocols
In Vitro IRAK4 Degradation Assay
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
-
Treatment: PBMCs were treated with varying concentrations of Kthis compound or vehicle control for a specified duration (e.g., 24 hours).
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.
-
IRAK4 Quantification: IRAK4 protein levels were measured by a qualified immunoassay (e.g., Meso Scale Discovery) or by mass spectrometry.
-
Data Analysis: The percentage of IRAK4 degradation was calculated relative to vehicle-treated cells. The DC50 (concentration for 50% maximal degradation) was determined by fitting the data to a four-parameter logistic curve.[6]
Figure 2: In Vitro IRAK4 Degradation Assay Workflow.
Ex Vivo Cytokine Stimulation Assay
-
Sample Collection: Whole blood was collected from study participants at baseline and various time points after Kthis compound administration.
-
Stimulation: Aliquots of whole blood were stimulated ex vivo with TLR agonists such as lipopolysaccharide (LPS) or R848 for a defined period (e.g., 24 hours).
-
Cytokine Measurement: Plasma was separated, and the concentrations of a panel of pro-inflammatory cytokines and chemokines were measured using a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery).
-
Data Analysis: The percentage of inhibition of cytokine production was calculated by comparing the levels in post-dose samples to the baseline samples for each participant.[5]
Conclusion
The available data from independent validation studies, including preclinical and Phase 1 clinical trials, support the mechanism of action of Kthis compound as a potent and selective degrader of IRAK4. The degradation of IRAK4 by Kthis compound translates to broad and robust inhibition of inflammatory signaling, which appears to be superior to that achieved with IRAK4 kinase inhibitors. The promising safety and clinical activity profile in patients with hidradenitis suppurativa and atopic dermatitis warrants further investigation in ongoing Phase 2 clinical trials.
References
- 1. kymeratx.com [kymeratx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. kymeratx.com [kymeratx.com]
Safety Operating Guide
Safe Disposal of Compound T-474: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of the hypothetical hazardous chemical compound, T-474. The following procedures are based on established best practices for handling and disposing of hazardous laboratory waste and are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
I. Hazard Identification and Waste Classification
Prior to initiating any disposal procedures, it is imperative to characterize the waste. Hazardous waste is categorized based on its intrinsic properties. All waste materials contaminated with Compound this compound should be treated as hazardous.
Table 1: Classification of Hazardous Waste
| Waste Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 60°C, non-liquids that can cause fire through friction, spontaneous chemical changes, or are ignitable compressed gases. | Waste solvents, flammable organic compounds. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. | Strong acids, strong bases. |
| Reactivity | Wastes that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction. | Organic peroxides, cyanide or sulfide bearing wastes. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. These wastes can also leach toxic pollutants into soil and water. | Heavy metal solutions, pesticides, compounds with high acute toxicity. |
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling Compound this compound waste.
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn to protect street clothing.
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Compound this compound.
-
Waste Segregation:
-
Do not mix Compound this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
-
Separate liquid waste from solid waste.
-
-
Waste Collection and Containment:
-
Collect all waste contaminated with Compound this compound in a designated, properly labeled, and sealable container.[1]
-
The container must be made of a material compatible with the chemical and any solvents used.[1][2] Glass bottles are generally suitable for liquid wastes, with the exception of hydrofluoric acid.[2]
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste".[3]
-
The label must include the full chemical name ("Compound this compound") and a clear description of the waste.[3]
-
Indicate the approximate amounts of the constituents in the container.[4]
-
If reusing a reagent bottle, completely remove or deface the original label.[3]
-
-
Storage of Chemical Waste:
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS department or contractor with the complete chemical name and any available safety information.[1]
-
IV. Spill Management
In the event of a spill of Compound this compound, immediate and appropriate action is necessary:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Absorb: Use an inert, non-combustible absorbent material to contain the spill.[1]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.[1]
-
Report: Report the spill to your supervisor and your institution's EHS department.[1]
V. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for Compound this compound.
Caption: Workflow for the proper disposal of Compound this compound.
References
Comprehensive Safety and Handling Guide for T-474
Disclaimer: Information regarding a chemical compound designated "T-474" is not publicly available. This guide is constructed based on best practices for handling novel, potent chemical compounds in a research and development setting and should be adapted to the specific toxicological and physical properties of the substance once known.[1][2] Always consult the specific Safety Data Sheet (SDS) and adhere to all institutional and national safety regulations.[3]
Essential, Immediate Safety and Logistical Information
Assume that any uncharacterized compound is hazardous.[2][4] A thorough risk assessment is mandatory before handling this compound.[2] This should involve evaluating potential exposure routes and health effects.[2] All personnel must be trained on the potential hazards and emergency procedures.[3] A designated area for handling and storage, with clear hazard signage and restricted access, is required.[3]
Emergency Contact Information:
-
Principal Investigator: [Insert Name and Phone Number]
-
Laboratory Safety Officer: [Insert Name and Phone Number]
-
Campus Emergency Services: [Insert Phone Number]
Spill Management:
-
A spill kit with appropriate absorbent materials and personal protective equipment (PPE) must be readily available.[1][3]
-
Minor Spills (within a fume hood): Use absorbent material, decontaminate the area, and dispose of waste in a sealed, labeled container.[2]
-
Major Spills: Evacuate the immediate area, alert personnel, and contact the institutional safety office.[2]
Personal Protective Equipment (PPE)
The selection of PPE is critical and depends on the procedure and the physical form of this compound.[5] A conservative approach, assuming high potency, is recommended.[2]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | • Full-face powered air-purifying respirator (PAPR) or supplied-air respirator• Disposable, solid-front lab coat with tight cuffs• Double chemical-resistant gloves (e.g., nitrile)• Disposable sleeves | High risk of aerosolization and inhalation of potent powders requires full respiratory and skin protection.[5] |
| Solution Preparation | • Certified chemical fume hood• Lab coat• Chemical splash goggles or safety glasses with side shields• Single pair of chemical-resistant gloves | Reduced aerosolization risk, but splashes and spills are potential hazards. Engineering controls are the primary protection.[5] |
| In Vitro / In Vivo Dosing | • Lab coat• Safety glasses• Appropriate chemical-resistant gloves | Focus on preventing skin and eye exposure. The required level of containment will depend on the specific procedure.[5] |
| General Laboratory Operations | • Lab coat• Safety glasses• Gloves | Standard laboratory practice to protect against incidental contact.[5] |
Operational Plans: Step-by-Step Handling Procedures
A systematic workflow is essential for safety and compound integrity.[5]
3.1. Compound Receipt and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Log: Document the arrival, quantity, and assigned storage location.
-
Store: Store this compound in a cool, dry, dark, and well-ventilated area.[1] For initial storage of a new solid compound, -20°C is a common starting point.[1] Access should be restricted to authorized personnel.[2]
3.2. Preparation of Stock Solutions
-
Engineering Controls: All manipulations of solid this compound must be conducted in a certified chemical fume hood or other containment enclosure.[2]
-
PPE: Don the appropriate PPE as specified in the table above.
-
Weighing: If weighing the solid form, do so within the containment unit.[3] Use the smallest amount of the substance necessary.[2]
-
Dissolving: Prepare solutions by dissolving the compound in a suitable solvent, such as DMSO.[1]
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and hazard information.[4]
3.3. Experimental Use
-
Minimize Exposure: Use equipment and procedures that minimize the formation of aerosols.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][7]
-
Decontamination: Decontaminate all surfaces and equipment after use.
Disposal Plans
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[1]
| Waste Type | Container | Disposal Procedure |
| Bulk this compound / Concentrated Solutions | Compatible, sealed, and clearly labeled hazardous waste container.[5] | Dispose of through a certified hazardous waste vendor. The label must clearly identify the contents.[5] |
| Contaminated Labware (vials, pipette tips) | Designated, puncture-resistant, sealed container labeled "Hazardous Waste" with the compound name.[5] | Minimize handling of contaminated items. Do not overfill containers.[5] |
| Contaminated PPE (gloves, lab coat) | Sealed bag or container labeled as hazardous waste.[5] | Carefully remove PPE to avoid self-contamination and place it in the designated container.[5] |
| Sharps (needles, syringes) | Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste".[3] | Do not recap, bend, or break needles. Seal the container when it is three-quarters full.[3] |
Mandatory Visualizations
Handling and Disposal Workflow for this compound
The following diagram outlines the critical steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
Detailed methodologies for specific experiments involving this compound should be documented in the laboratory's Standard Operating Procedures (SOPs). This section should include, but is not limited to:
-
In Vitro Cell Viability Assay (e.g., MTT Assay): This protocol would detail steps for cell plating, compound treatment, addition of MTT reagent, solubilization of formazan crystals, and absorbance measurement to determine IC₅₀ values.[1]
-
Signaling Pathway Analysis: Protocols for assessing the effect of this compound on specific signaling pathways would be included here.[1]
-
In Vivo Studies: Detailed procedures for animal handling, dosing, and monitoring in accordance with institutional animal care and use committee (IACUC) guidelines.
Each protocol should specify the exact concentrations of this compound to be used, incubation times, and the specific cell lines or animal models involved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
